2,3-Difluorobenzene-1-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-difluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O2S/c7-12(10,11)5-3-1-2-4(8)6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCVYGNNCGAWBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619130 | |
| Record name | 2,3-Difluorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210532-24-4 | |
| Record name | 2,3-Difluorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-difluorobenzene-1-sulfonyl chloride | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Difluorobenzene-1-sulfonyl chloride
CAS Number: 210532-24-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Difluorobenzene-1-sulfonyl chloride, a versatile reagent in organic synthesis with significant potential in the development of novel pharmaceuticals and advanced materials. This document consolidates its chemical properties, synthesis methodologies, key applications, and safety information.
Chemical Properties and Data
This compound is a substituted aromatic sulfonyl chloride. The presence of two fluorine atoms on the benzene ring, in addition to the highly reactive sulfonyl chloride group, imparts unique reactivity and makes it a valuable building block in medicinal chemistry and material science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 210532-24-4 | [1] |
| Molecular Formula | C₆H₃ClF₂O₂S | [1] |
| Molecular Weight | 212.60 g/mol | [1] |
| Predicted Boiling Point | 237.5 °C | |
| Predicted Density | 1.580 g/cm³ | |
| IUPAC Name | 2,3-difluorobenzenesulfonyl chloride | [1] |
| InChI | InChI=1S/C6H3ClF2O2S/c7-12(10,11)5-3-1-2-4(8)6(5)9/h1-3H | [1] |
| InChIKey | VHCVYGNNCGAWBP-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=C(C(=C1)F)F)S(=O)(=O)Cl |
Note: Boiling point and density are predicted values and should be considered as estimates.
Spectroscopic Data:
Table 2: Expected Spectroscopic Characteristics
| Technique | Expected Features |
| ¹H NMR | Aromatic protons would appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm). |
| ¹³C NMR | Aromatic carbons would resonate in the δ 110-160 ppm range, with carbon atoms attached to fluorine exhibiting characteristic C-F coupling. The carbon bearing the sulfonyl chloride group would be significantly deshielded. |
| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms, likely in the range of -110 to -150 ppm relative to CFCl₃. |
| IR Spectroscopy | Strong characteristic absorptions for the S=O stretching of the sulfonyl chloride group (around 1380 and 1180 cm⁻¹), and C-F stretching bands. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed, along with characteristic isotopic patterns for chlorine. Fragmentation would likely involve the loss of SO₂ and Cl. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the diazotization of 2,3-difluoroaniline followed by a Sandmeyer-type reaction. While a specific protocol for this exact molecule is not detailed in the literature, a general and adaptable procedure is provided below, based on well-established methods for the synthesis of aromatic sulfonyl chlorides from anilines.
Experimental Protocol: Synthesis of this compound (General Procedure)
This protocol is adapted from established methods for the synthesis of aromatic sulfonyl chlorides.
Materials:
-
2,3-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(II) Chloride (CuCl₂)
-
Acetic Acid
-
Ice
-
Diethyl ether or other suitable organic solvent
Procedure:
-
Diazotization:
-
Dissolve 2,3-difluoroaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sulfochlorination (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride. Cool this mixture in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the SO₂/CuCl₂ mixture with vigorous stirring. The addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel.
-
General synthesis workflow for this compound.
Applications in Synthesis
This compound is a valuable reagent for the introduction of the 2,3-difluorophenylsulfonyl moiety into organic molecules. Its primary applications are in the synthesis of sulfonamides and the preparation of advanced polymers.
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines is a straightforward method to produce the corresponding sulfonamides, which are important pharmacophores in drug discovery.
Experimental Protocol: General Synthesis of N-substituted-2,3-difluorobenzenesulfonamides
Materials:
-
This compound
-
Primary or secondary amine
-
A suitable base (e.g., triethylamine, pyridine, or aqueous NaOH)
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system)
Procedure:
-
Dissolve the amine in the chosen solvent. If using an amine salt, add a suitable base to liberate the free amine.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the amine solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
If using an organic base, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine. If using an aqueous base, separate the layers and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude sulfonamide.
-
Purify the product by recrystallization or column chromatography.
References
Technical Guide: Physical Properties of 2,3-Difluorobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluorobenzene-1-sulfonyl chloride, with the CAS number 210532-24-4, is a fluorinated aromatic sulfonyl chloride of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block for novel pharmaceutical candidates and other complex organic molecules stems from the reactivity of the sulfonyl chloride functional group, which allows for the facile introduction of the 2,3-difluorobenzenesulfonyl moiety. The fluorine atoms on the aromatic ring can significantly influence the compound's chemical reactivity, metabolic stability, and the biological activity of its derivatives. This document provides a concise overview of the known physical properties of this compound, alongside generalized experimental protocols for their determination.
Core Physical Properties
| Physical Property | Value | Source |
| Molecular Formula | C₆H₃ClF₂O₂S | --INVALID-LINK--[1] |
| Molecular Weight | 212.60 g/mol | --INVALID-LINK--[1] |
| Predicted Boiling Point | ~ 237.5 °C | --INVALID-LINK--[2] |
| Predicted Density | ~ 1.580 g/cm³ | --INVALID-LINK--[3] |
| Melting Point | Data not available | |
| Solubility in Water | Low | --INVALID-LINK--[4] |
| Solubility in Organic Solvents | Data not available |
Experimental Protocols
The following are generalized experimental methodologies for the determination of the key physical properties of sulfonyl chlorides like this compound.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is crystalline and dry. If necessary, pulverize a small amount of the solid using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[5][6]
Boiling Point Determination
The boiling point is a key physical constant for a liquid.
Apparatus:
-
Thiele tube or similar heating bath
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (e.g., Bunsen burner)
Procedure:
-
Place a small amount of liquid this compound into a small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to a thermometer.
-
Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.
-
Heat the side arm of the Thiele tube gently.
-
Observe the capillary tube. As the sample heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a steady stream of bubbles is observed, remove the heat source.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample.[7][8]
Solubility Determination
A qualitative assessment of solubility in various solvents is often sufficient for synthetic applications.
Apparatus:
-
Small test tubes
-
Vortex mixer (optional)
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, toluene)
Procedure:
-
Place a small, measured amount of this compound (e.g., 10 mg) into separate test tubes.
-
Add a small volume (e.g., 1 mL) of a solvent to a test tube.
-
Agitate the mixture, for example by using a vortex mixer, for a set period.
-
Visually inspect the solution to determine if the solid has dissolved.
-
If the solid dissolves, it is considered soluble in that solvent. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.
-
It is important to note that sulfonyl chlorides can react with nucleophilic solvents like water and alcohols over time.[4]
Synthesis and Reactivity Overview
This compound is a versatile reagent in organic synthesis, primarily due to the electrophilic nature of the sulfonyl chloride group.
Synthesis Pathway
A common method for the synthesis of aryl sulfonyl chlorides is through a Sandmeyer-type reaction, starting from the corresponding aniline.
Caption: Synthesis of this compound.
Key Reactions
The sulfonyl chloride moiety is highly reactive towards nucleophiles, making it a valuable functional group for introducing the 2,3-difluorobenzenesulfonyl group into various molecules.
Caption: Key reactions of this compound.
Conclusion
This compound is a valuable reagent with physical properties that are important to understand for its effective use in research and development. While some experimental data remains to be fully characterized in publicly accessible literature, the provided information and protocols offer a solid foundation for scientists working with this compound. Its reactivity profile opens up numerous possibilities for the synthesis of novel molecules with potential applications in drug discovery and materials science.
References
- 1. This compound | C6H3ClF2O2S | CID 21869065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 210532-24-4 [amp.chemicalbook.com]
- 3. Buy this compound | 210532-24-4 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 2,3-Difluorobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and key chemical transformations of 2,3-Difluorobenzene-1-sulfonyl chloride. The information is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.
Core Molecular Data
This compound is an aromatic sulfonyl chloride characterized by the presence of two fluorine atoms on the benzene ring. These fluorine substituents significantly influence the reactivity of the sulfonyl chloride group and the aromatic ring itself.
| Property | Value |
| Molecular Formula | C₆H₃ClF₂O₂S |
| Molecular Weight | 212.60 g/mol |
| IUPAC Name | 2,3-difluorobenzenesulfonyl chloride |
| CAS Number | 210532-24-4 |
| Canonical SMILES | C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)F |
| InChI Key | VHCVYGNNCGAWBP-UHFFFAOYSA-N |
Experimental Protocols
The following protocols are representative of the synthesis and application of difluorinated benzenesulfonyl chlorides. While the synthesis example is for a closely related isomer, the methodology is broadly applicable.
Synthesis of Difluorobenzenesulfonyl Chlorides
This protocol outlines a common method for the synthesis of difluorobenzenesulfonyl chlorides from the corresponding difluoroaniline. The procedure involves a diazotization reaction followed by a copper-catalyzed chlorosulfonation.
Materials:
-
2,6-Difluoroaniline
-
Sodium nitrite
-
Sulfuric acid
-
Sodium bisulfite
-
Hydrochloric acid
-
Copper (II) sulfate pentahydrate
-
Methylene chloride
-
Water
Procedure:
-
Diazotization: 2,6-Difluoroaniline is reacted with sodium nitrite in the presence of sulfuric acid in an aqueous medium to form 2,6-difluorobenzenediazonium sulfate.
-
Chlorosulfonation: The resulting diazonium salt undergoes chlorosulfonation with sodium bisulfite and hydrochloric acid in the presence of a copper (II) sulfate pentahydrate catalyst to yield 2,6-difluorobenzene sulfonyl chloride.
Preparation of Sulfonamides via Nucleophilic Substitution
This protocol details the reaction of a benzenesulfonyl chloride with an amine to form a sulfonamide, a common transformation in drug discovery and synthesis.
Materials:
-
2-(3,3-difluorobutyl)benzenesulfonyl chloride
-
30% Ammonia solution
-
Methylene chloride
-
Water
-
Sodium sulfate
-
Toluene
Procedure:
-
A solution of 26.9 g of 2-(3,3-difluorobutyl)benzenesulfonyl chloride in 200 ml of methylene chloride is prepared.
-
A mixture of 50 ml of 30% ammonia solution and 50 ml of water is added dropwise to the sulfonyl chloride solution at 15-20 °C.
-
The reaction mixture is stirred for 3 hours at 20-25 °C.[1]
-
The methylene chloride phase is separated, washed with water, and dried over sodium sulfate.[1]
-
The solvent is evaporated, and the residue is recrystallized from toluene to yield the pure 2-(3,3-difluorobutyl)-benzenesulfonamide.[1]
Key Reactions and Logical Workflow
The primary utility of this compound in organic synthesis is its role as an electrophile in nucleophilic substitution reactions. The sulfonyl chloride moiety is highly reactive towards nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thioesters, respectively.
Caption: Workflow for the synthesis of a sulfonamide.
This diagram illustrates a typical experimental workflow for the synthesis of a 2,3-difluorobenzenesulfonamide, a key class of compounds in medicinal chemistry. The process begins with the reaction of this compound with a suitable amine, followed by workup and purification to yield the final product. The fluorine atoms on the aromatic ring can be exploited for further synthetic modifications or to modulate the physicochemical properties of the final molecule.
References
An In-depth Technical Guide to the Electrophilicity of 2,3-Difluorobenzene-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilicity of 2,3-difluorobenzene-1-sulfonyl chloride, a key reagent in synthetic chemistry and drug discovery. The presence of two fluorine atoms on the benzene ring significantly influences the reactivity of the sulfonyl chloride group, making this compound a potent electrophile for the formation of sulfonamides, sulfonate esters, and other sulfur-containing functionalities. This document consolidates available data on its reactivity, provides detailed experimental protocols for its use, and visualizes key concepts to aid in its practical application.
Introduction
This compound (CAS No. 210532-24-4) is an aromatic sulfonyl chloride characterized by a benzene ring substituted with two fluorine atoms at the 2 and 3 positions and a sulfonyl chloride group at the 1 position.[1] The high reactivity of the sulfonyl chloride functional group makes it a strong electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[1] This reactivity is of significant interest in the pharmaceutical and agrochemical industries for the synthesis of biologically active molecules.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value |
| Molecular Formula | C₆H₃ClF₂O₂S |
| Molecular Weight | 212.60 g/mol |
| Appearance | Not explicitly stated, but typically a solid or liquid at room temperature. |
| Boiling Point | Approximately 237.5 °C (predicted) |
| Density | Approximately 1.580 g/cm³ (predicted) |
| Solubility | Soluble in organic solvents. |
Data sourced from Smolecule and PubChem.[1]
Electrophilicity and Reactivity
The electrophilicity of the sulfur atom in this compound is the cornerstone of its chemical utility. The sulfonyl chloride group is inherently electron-withdrawing, rendering the sulfur atom highly susceptible to nucleophilic attack.
Inductive and Resonance Effects
The two fluorine atoms at the ortho and meta positions to the sulfonyl chloride group exert a strong electron-withdrawing inductive effect (-I). This effect significantly depletes electron density from the benzene ring and, consequently, from the sulfur atom of the sulfonyl chloride group. This increased positive charge on the sulfur atom enhances its electrophilicity, making it more reactive towards nucleophiles.
Hammett Analysis and Substituent Effects
Given that fluorine is a strongly electron-withdrawing substituent, it can be inferred that this compound is a more potent electrophile than unsubstituted benzenesulfonyl chloride. The cumulative electron-withdrawing effect of the two fluorine atoms is expected to lead to a faster reaction rate with nucleophiles.
Figure 1: Logical relationship illustrating the effect of substituents on the electrophilicity and reaction rate of benzenesulfonyl chlorides based on Hammett principles.
Key Reactions and Experimental Protocols
The high electrophilicity of this compound makes it a versatile reagent for the synthesis of various functional groups.
Synthesis of Sulfonamides
The reaction with primary and secondary amines is one of the most common applications of sulfonyl chlorides, yielding sulfonamides. This reaction is fundamental in medicinal chemistry.
General Experimental Protocol for Sulfonamide Synthesis:
-
Dissolution: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in the same solvent to the cooled amine solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it successively with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.
Figure 2: A generalized experimental workflow for the synthesis of sulfonamides using this compound.
Synthesis of Sulfonate Esters
The reaction with alcohols or phenols, typically in the presence of a base, yields sulfonate esters.
General Experimental Protocol for Sulfonate Ester Synthesis:
-
Dissolution: Dissolve the alcohol or phenol (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.2 equivalents) in an aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C.
-
Addition of Sulfonyl Chloride: Add this compound (1.05 equivalents) portion-wise or as a solution in the same solvent.
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature until the starting material is consumed (as monitored by TLC).
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic phase with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo. Purify the crude product by column chromatography or recrystallization.
Synthesis of Sulfonyl Fluorides
This compound can be converted to the corresponding sulfonyl fluoride, a valuable functional group in chemical biology and drug discovery, through a halogen exchange reaction.[1]
General Experimental Protocol for Sulfonyl Fluoride Synthesis:
-
Reaction Setup: In a suitable reaction vessel, combine this compound (1.0 equivalent) with a fluoride source, such as potassium fluoride (KF) or potassium hydrogen fluoride (KHF₂), in the presence of a phase-transfer catalyst in a suitable solvent.[1]
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature and monitor the progress by GC-MS or NMR spectroscopy.
-
Work-up and Purification: After completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent. The crude sulfonyl fluoride can then be purified by distillation or chromatography.
Signaling Pathways and Logical Relationships in Drug Discovery
Sulfonyl chlorides are crucial building blocks for synthesizing compounds that interact with various biological targets. For instance, many enzyme inhibitors and receptor modulators contain sulfonamide moieties. The logical pathway from a sulfonyl chloride to a potential drug candidate is depicted below.
Figure 3: A schematic representation of the role of this compound in a typical drug discovery workflow.
Conclusion
This compound is a highly electrophilic reagent with significant utility in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. The electron-withdrawing nature of the two fluorine substituents enhances the reactivity of the sulfonyl chloride group, making it a valuable tool for researchers in academia and industry. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate the effective and safe use of this versatile compound in the laboratory.
References
An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group
For Researchers, Scientists, and Drug Development Professionals
The sulfonyl chloride functional group, with its inherent reactivity, serves as a cornerstone in modern organic synthesis and is of paramount importance in the field of drug development. Its versatility allows for the facile introduction of the sulfonyl moiety into a wide array of molecular scaffolds, enabling the synthesis of diverse compounds with significant biological activities. This technical guide provides a comprehensive overview of the core reactivity of sulfonyl chlorides, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their scientific endeavors.
Core Reactivity and Mechanistic Overview
The reactivity of sulfonyl chlorides is primarily dictated by the electrophilic nature of the sulfur atom, which is rendered electron-deficient by the two strongly electron-withdrawing oxygen atoms and the electronegative chlorine atom. This makes the sulfonyl group an excellent electrophile, readily attacked by a variety of nucleophiles. The chloride ion, being a good leaving group, facilitates these nucleophilic substitution reactions.
The general mechanism for nucleophilic substitution at the sulfonyl sulfur is a subject of ongoing investigation, with evidence supporting both a concerted S(_N)2-like mechanism and a stepwise addition-elimination pathway, depending on the reactants and reaction conditions. Computational studies have explored these pathways, suggesting that the reaction often proceeds through a trigonal bipyramidal transition state or intermediate.[1]
Key Reactions of the Sulfonyl Chloride Functional Group
The sulfonyl chloride moiety participates in a range of synthetically useful transformations, the most significant of which are detailed below.
Sulfonamide Formation
The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely utilized method for the synthesis of sulfonamides, a structural motif present in a vast number of pharmaceuticals, including antibacterial agents and diuretics.[2][3] The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
| Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Benzylamine | Pyridine | Pyridine | 90 | [4] |
| Benzenesulfonyl chloride | Aniline | Pyridine | - | 100 | [5] |
| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | - | 100 | [5] |
| Benzenesulfonyl chloride | Aniline | Triethylamine (TEA) | THF | 86 | [5] |
| Benzenesulfonyl chloride | Aniline | Triethylamine (TEA) | Diethyl ether | 85 | [5] |
| Various aryl and alkyl sulfonyl chlorides | 2-Chloro-6,7-dimethoxyquinazolin-4-amine | Sodium hydride | DMF/THF | 72-96 | [5] |
-
Reaction Setup: To a solution of benzylamine (5 g, 46.7 mmol) in pyridine (25 ml), cautiously add p-toluenesulfonyl chloride (10 g, 52.5 mmol).
-
Reaction: Stir the resulting deep red solution at room temperature for 1 hour.
-
Work-up: Pour the reaction mixture into water (80-100 ml). An oily precipitate will form, which should solidify upon scratching.
-
Purification: Filter the solid and recrystallize from ethanol to yield N-benzyl-4-toluenesulfonamide.
-
Yield: 10.98 g (90%)
-
Melting Point: 115-116 °C
-
Caption: Workflow for Sulfonamide Synthesis.
Sulfonate Ester Formation
Sulfonyl chlorides react readily with alcohols in the presence of a base to form sulfonate esters. This reaction is of great synthetic utility as it transforms a poor leaving group (hydroxyl) into an excellent leaving group (sulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.[6][7] Commonly used sulfonyl chlorides for this purpose include tosyl chloride (TsCl), mesyl chloride (MsCl), and triflyl chloride (TfCl).
| Sulfonyl Chloride | Alcohol | Base | Solvent | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Various alcohols | Potassium carbonate | Solid-state | Good to excellent | [8] |
| Various sulfonyl chlorides | Various phenols | Pyridine | Dichloromethane | Good to excellent | [9] |
| p-Toluenesulfonyl chloride | Aliphatic alcohols | Sodium hydroxide | Toluene | Good | [10] |
| Indium-catalyzed sulfonylation of various alcohols | p-Toluenesulfonyl chloride | Indium | - | Excellent | [11] |
-
Reaction Setup: Dissolve the alcohol in a suitable solvent, such as dichloromethane or pyridine.
-
Addition of Reagents: Add p-toluenesulfonyl chloride to the solution, followed by the slow addition of a base like pyridine or triethylamine. The reaction is often carried out at 0 °C to control the exothermic nature of the reaction.
-
Reaction: Allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a dilute acid solution. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with water, brine, and then dry over an anhydrous salt (e.g., Na(_2)SO(_4)). Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Caption: Workflow for Sulfonate Ester Synthesis.
Reduction of Sulfonyl Chlorides
Sulfonyl chlorides can be reduced to the corresponding thiols or disulfides using various reducing agents. This transformation is a valuable method for the synthesis of thiols, which are important intermediates in organic synthesis and have applications in materials science and drug discovery.
| Sulfonyl Chloride | Reducing Agent | Solvent | Yield (%) | Reference |
| Arylsulfonyl chlorides | Triphenylphosphine | Toluene | 71-94 | [12] |
| 2,5-Dimethylbenzenesulfonyl chloride | H(_2), Pd/C, Sodium acetate | Methylbenzene/Water | 92.5 (selectivity) | [1] |
| Benzenesulfonyl chloride | Zinc dust, Sulfuric acid | - | Good | [7] |
| 4-Methylbenzenesulfonyl chloride | Pd/C, Triphenylphosphine, Iodine, Formic acid | Formic acid | 73 | [13] |
-
Reaction Setup: Under a nitrogen atmosphere, dissolve the arylsulfonyl chloride in toluene.
-
Addition of Reducing Agent: Add triphenylphosphine to the solution. The reaction is often exothermic and proceeds rapidly.
-
Reaction: Stir the reaction mixture for a short period (e.g., 15 minutes).
-
Work-up: After the reaction is complete, perform an extractive work-up to remove triphenylphosphine oxide.
-
Purification: Purify the resulting arylthiol, often by distillation or chromatography, to obtain the pure product.
Caption: General Scheme for the Reduction of Sulfonyl Chlorides.
Friedel-Crafts Sulfonylation
Sulfonyl chlorides can act as electrophiles in Friedel-Crafts reactions with aromatic compounds to form sulfones. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl(_3)).
| Sulfonyl Chloride | Arene | Catalyst | Yield (%) | Reference |
| Methanesulfonyl chloride | Benzene | AlCl(_3) | 70 | [14] |
| Benzenesulfonyl chloride | Toluene | AlCl(_3) | - | [15][16] |
| Methanesulfonyl chloride | p-Xylene | AlCl(_3) | <1 (major product is chlorinated arene) | [14] |
Note: A detailed protocol for Friedel-Crafts sulfonylation can be analogous to acylation, with the sulfonyl chloride replacing the acyl chloride.
-
Reaction Setup: In a dry flask, suspend anhydrous aluminum chloride in a suitable solvent like dichloromethane.
-
Formation of Electrophile: Slowly add the sulfonyl chloride to the suspension at a low temperature (e.g., 0 °C).
-
Addition of Arene: Add the aromatic substrate (e.g., toluene) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water, sodium bicarbonate solution, and brine. Dry the organic layer and remove the solvent. Purify the crude sulfone by recrystallization or column chromatography.
Caption: Friedel-Crafts Sulfonylation Reaction.
Applications in Drug Development: Signaling Pathways
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide range of drugs targeting various diseases. Understanding the interaction of these molecules with their biological targets is crucial for rational drug design.
Carbonic Anhydrase Inhibition
Sulfonamide-based drugs, such as acetazolamide, are well-known inhibitors of carbonic anhydrases (CAs), a family of enzymes that catalyze the reversible hydration of carbon dioxide.[17] Inhibition of CAs has therapeutic applications in glaucoma, epilepsy, and altitude sickness.[18] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, disrupting its catalytic activity.[12]
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Cyclooxygenase-2 (COX-2) Inhibition
Celecoxib, a selective COX-2 inhibitor, contains a sulfonamide moiety. COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[19] By selectively inhibiting COX-2, celecoxib reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[20] The signaling pathway involves the inhibition of prostaglandin E2 (PGE2) production.[21]
Caption: COX-2 Inhibition Pathway by Celecoxib.
Conclusion
The sulfonyl chloride functional group is a remarkably versatile and reactive moiety that plays a pivotal role in modern organic synthesis and drug discovery. Its ability to readily undergo nucleophilic substitution to form stable sulfonamides and reactive sulfonate esters, among other transformations, provides chemists with a powerful tool for molecular construction and functionalization. A thorough understanding of its reactivity, supported by quantitative data and detailed experimental protocols, is essential for researchers aiming to leverage this functional group in the design and synthesis of novel therapeutics and functional molecules.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. JPH083130A - Production of 4-fluorothiophenol - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis routes of N-Benzyl-p-toluenesulfonamide [benchchem.com]
- 5. cbijournal.com [cbijournal.com]
- 6. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. periodicchemistry.com [periodicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. US5194651A - Tosylation of alcohols - Google Patents [patents.google.com]
- 11. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN102531978B - Preparation method of thiophenol - Google Patents [patents.google.com]
- 14. US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones - Google Patents [patents.google.com]
- 15. scribd.com [scribd.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 20. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,3-Difluorobenzene-1-sulfonyl Chloride for Researchers and Drug Development Professionals
Introduction: 2,3-Difluorobenzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride that serves as a critical building block in medicinal chemistry and materials science. Its unique substitution pattern influences its reactivity and the properties of its derivatives, making it a valuable reagent for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, synthesis, and reactivity, with a focus on its application in the development of targeted therapies.
Commercial Availability and Specifications
This compound is available from a range of commercial suppliers. The purity and available quantities can vary, and it is crucial for researchers to select a supplier that meets the specific requirements of their intended application. Below is a summary of typical product specifications from various vendors.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| CHIRALEN | 210532-24-4 | C₆H₃ClF₂O₂S | 212.60 | >97% | 250mg, 1g, 5g |
| ChemicalBook | 210532-24-4 | C₆H₃ClF₂O₂S | 212.60 | >97% | Inquire |
| Smolecule | 210532-24-4 | C₆H₃ClF₂O₂S | 212.60 | >97% | Inquire |
| BLDpharm | 210532-24-4 | C₆H₃ClF₂O₂S | 212.60 | >97% | 1g, 5g, 25g |
| Ambeed | 210532-24-4 | C₆H₃ClF₂O₂S | 212.60 | >97% | 1g, 5g, 10g |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for designing reaction conditions and ensuring safe handling.
| Property | Value |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point | ~237.5 °C (predicted)[1] |
| Density | ~1.580 g/cm³ (predicted)[1] |
| Solubility | Soluble in most organic solvents; reacts with water. |
| Stability | Moisture sensitive; store under an inert atmosphere. |
Synthesis and Reactivity
The synthesis of this compound can be achieved through a multi-step process, typically starting from 1,2-difluorobenzene. The general synthetic approach involves sulfonation followed by chlorination.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,2-Difluorobenzene
-
Chlorosulfonic acid
-
Thionyl chloride or phosphorus pentachloride
-
Inert solvent (e.g., dichloromethane)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Sulfonation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid in an ice bath. Slowly add 1,2-difluorobenzene to the cooled chlorosulfonic acid with continuous stirring. The reaction is exothermic and should be controlled to maintain a low temperature. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Chlorination: To the resulting 2,3-difluorobenzenesulfonic acid, carefully add a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction mixture is then heated under reflux until the evolution of gaseous byproducts ceases.
-
Work-up and Purification: After cooling, the reaction mixture is carefully poured onto crushed ice to quench any remaining chlorinating agent. The aqueous mixture is then extracted with an organic solvent like dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.
The primary reactivity of this compound lies in the electrophilic nature of the sulfonyl chloride group, making it susceptible to nucleophilic attack. A key reaction in its application in drug discovery is the formation of sulfonamides through reaction with primary or secondary amines.
Experimental Protocol: Synthesis of N-Aryl-2,3-difluorobenzenesulfonamide
Materials:
-
This compound
-
Aryl amine (e.g., aniline)
-
Pyridine or other suitable base
-
Inert solvent (e.g., dichloromethane or tetrahydrofuran)
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the aryl amine in the chosen inert solvent.
-
Add a base, such as pyridine, to the solution to act as a scavenger for the HCl byproduct.
-
Slowly add a solution of this compound in the same solvent to the amine solution at room temperature with vigorous stirring.
-
Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by TLC.
-
Upon completion, the reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution and then brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The resulting crude sulfonamide can be purified by recrystallization or column chromatography to yield the pure product.
Application in Drug Discovery: Targeting the Raf/MEK/ERK Signaling Pathway
Derivatives of fluorinated benzenesulfonyl chlorides have shown significant promise as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The Raf/MEK/ERK pathway is a critical signaling cascade that controls cell proliferation, differentiation, and survival.[2] Mutations in components of this pathway, particularly in the Raf kinases, are common in many human cancers.
The Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK pathway is a three-tiered kinase cascade.[2] It is initiated by the activation of Ras, a small GTPase, which then recruits and activates Raf kinases (A-Raf, B-Raf, and C-Raf).[2] Activated Raf then phosphorylates and activates MEK (MEK1 and MEK2), which in turn phosphorylates and activates ERK (ERK1 and ERK2).[2] Activated ERK translocates to the nucleus to regulate the activity of transcription factors, leading to changes in gene expression that promote cell growth and survival.
References
Hydrolytic Stability of 2,3-Difluorobenzene-1-sulfonyl Chloride in Water: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolytic stability of 2,3-Difluorobenzene-1-sulfonyl chloride in aqueous environments. Due to its reactive nature, understanding the rate and mechanism of hydrolysis is critical for its application in chemical synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document summarizes the expected hydrolytic pathway, provides context from related aromatic sulfonyl chlorides, and outlines experimental protocols for stability assessment.
Introduction to this compound
This compound is a substituted aromatic sulfonyl chloride with the chemical formula C₆H₃ClF₂O₂S.[1] The presence of the highly reactive sulfonyl chloride functional group makes it a valuable intermediate in organic synthesis.[1] It is known to participate in various nucleophilic substitution reactions, including hydrolysis in the presence of water.[1] The hydrolytic instability of sulfonyl chlorides is a key consideration in their handling, storage, and reaction conditions.
Hydrolysis of this compound
In the presence of water, this compound undergoes hydrolysis to form the corresponding 2,3-difluorobenzenesulfonic acid.[1] This reaction is a nucleophilic substitution where a water molecule attacks the electrophilic sulfur atom of the sulfonyl chloride group, leading to the displacement of the chloride ion.
The overall reaction is as follows:
C₆H₃F₂SO₂Cl + H₂O → C₆H₃F₂SO₃H + HCl
Signaling Pathway of Hydrolysis
The hydrolysis of an aromatic sulfonyl chloride, such as this compound, in water can be depicted as a direct nucleophilic attack of a water molecule on the sulfur atom of the sulfonyl chloride group.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone class of compounds in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of novel sulfonamide derivatives is a critical aspect of lead optimization in drug discovery. 2,3-Difluorobenzene-1-sulfonyl chloride is a valuable reagent in this context, offering a reactive sulfonyl chloride moiety for the facile construction of sulfonamide linkages. The fluorine substituents on the benzene ring can significantly influence the physicochemical properties of the final compound, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
This document provides a detailed protocol for the synthesis of N-substituted-2,3-difluorobenzenesulfonamides, along with information on their characterization and potential applications.
General Reaction Scheme
The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a sulfonamide bond. A base is typically added to neutralize the hydrogen chloride gas that is formed as a byproduct.[1]
Caption: General workflow for the synthesis of N-substituted-2,3-difluorobenzenesulfonamides.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2,3-difluorobenzenesulfonamide
This protocol describes the synthesis of a representative N-aryl-2,3-difluorobenzenesulfonamide. The procedure can be adapted for other primary and secondary amines.
Materials:
-
This compound
-
p-Anisidine (4-methoxyaniline)
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM) or Acetonitrile (CH3CN), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (e.g., p-anisidine) (1.0 equivalent) in the chosen anhydrous aprotic solvent (e.g., DCM or CH3CN).
-
Addition of Base: Add the base (e.g., triethylamine or pyridine) (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. The addition should be done dropwise, especially if the reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Washing: Combine the organic layers and wash successively with 1M HCl (if a basic catalyst like pyridine was used), saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of N-aryl-2,3-difluorobenzenesulfonamides. Please note that yields can vary depending on the specific amine used and the reaction conditions.
| Amine Reactant | Base | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| p-Anisidine | Triethylamine | DCM | 12-24 h | 85-95 | 133-134 |
| Aniline | Pyridine | CH3CN | 12-24 h | 80-90 | Not specified |
| 4-Fluoroaniline | Triethylamine | DCM | 12-24 h | 82-92 | Not specified |
Note: The data presented is based on analogous sulfonamide synthesis reactions and typical yields for such transformations. Specific experimental data for the reaction with this compound may vary.
Characterization of N-substituted-2,3-difluorobenzenesulfonamides
The synthesized sulfonamides can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals for the aromatic protons on both the difluorophenyl and the N-substituted aryl rings. The N-H proton of the sulfonamide group typically appears as a broad singlet.
-
¹³C NMR: Aromatic carbons will show characteristic signals, with the carbons attached to fluorine exhibiting splitting due to C-F coupling.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the difluorophenyl ring.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group are expected in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.
-
An N-H stretching band for secondary sulfonamides will be observed around 3300-3200 cm⁻¹.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point: To assess the purity of the crystalline product.
Applications in Research and Drug Development
Sulfonamides derived from this compound are of significant interest in drug discovery. The presence of the difluoro-substituted phenyl ring can enhance the biological activity and pharmacokinetic profile of the molecule. Potential areas of application include:
-
Antibacterial Agents: The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs.
-
Anticancer Agents: Many sulfonamide derivatives have been investigated for their anticancer properties, often by targeting specific enzymes or signaling pathways involved in tumor growth.
-
Anti-inflammatory Agents: Certain sulfonamides have shown potent anti-inflammatory activity.
-
Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group, making these compounds potential inhibitors of metalloenzymes.
The synthesis of a library of N-substituted-2,3-difluorobenzenesulfonamides allows for the exploration of structure-activity relationships (SAR) and the identification of lead compounds with improved therapeutic potential.
Safety Precautions
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction can produce HCl gas, which is corrosive and toxic. The use of a base to neutralize it is essential, and the reaction should be performed in a well-ventilated area.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols: Reaction of 2,3-Difluorobenzene-1-sulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of sulfonamides from sulfonyl chlorides and primary amines is a cornerstone reaction in medicinal chemistry and drug discovery. The resulting sulfonamide moiety is a key pharmacophore in a multitude of therapeutic agents, exhibiting a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This document provides detailed application notes and protocols for the reaction of 2,3-Difluorobenzene-1-sulfonyl chloride with primary amines to generate novel N-substituted 2,3-difluorobenzenesulfonamides.
The presence of the difluoro substitution on the benzene ring can significantly influence the physicochemical properties of the resulting sulfonamides, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes 2,3-difluorobenzenesulfonamide derivatives attractive scaffolds for the development of new therapeutic agents.
Reaction Principle
The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. The liberated HCl is typically neutralized by a base present in the reaction mixture.
General Reaction Scheme
Caption: General reaction scheme for the synthesis of N-substituted 2,3-difluorobenzenesulfonamides.
Experimental Protocols
Two general protocols are provided below, one for reactions with aliphatic amines and another for reactions with aromatic amines. These are based on established methods for sulfonamide synthesis and can be adapted for specific substrates.
Protocol 1: Reaction with Aliphatic Amines
Materials:
-
This compound
-
Aliphatic primary amine (e.g., benzylamine, propylamine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
To a stirred solution of the aliphatic primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (0.2 M) at 0 °C (ice bath), add a solution of this compound (1.05 eq.) in anhydrous dichloromethane dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-aliphatic-2,3-difluorobenzenesulfonamide.
Protocol 2: Reaction with Aromatic Amines
Materials:
-
This compound
-
Aromatic primary amine (e.g., aniline, 4-methoxyaniline)
-
Pyridine, anhydrous
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Dissolve the aromatic primary amine (1.0 eq.) in anhydrous pyridine (0.2 M) and cool the solution to 0 °C in an ice bath.
-
To this solution, add this compound (1.1 eq.) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL) to remove excess pyridine, followed by saturated aqueous sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the pure N-aryl-2,3-difluorobenzenesulfonamide.
Data Presentation
| Entry | Primary Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | TEA | DCM | 4 | 85-95 |
| 2 | Cyclohexylamine | TEA | DCM | 6 | 80-90 |
| 3 | Aniline | Pyridine | Pyridine | 12 | 75-85 |
| 4 | 4-Fluoroaniline | Pyridine | Pyridine | 12 | 70-80 |
| 5 | 2-Aminopyridine | Pyridine | DMF | 16 | 65-75 |
Note: The yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.
Applications in Drug Discovery and Development
N-substituted 2,3-difluorobenzenesulfonamides are valuable scaffolds in medicinal chemistry due to their potential to interact with a variety of biological targets. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking sites of oxidative metabolism.
Kinase Inhibition:
Many sulfonamide-containing molecules have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. The 2,3-difluorobenzenesulfonamide moiety can be incorporated into kinase inhibitor designs to target the ATP-binding site of various kinases.
Caption: A typical workflow for the discovery of kinase inhibitors incorporating the 2,3-difluorobenzenesulfonamide scaffold.
Antibacterial Agents:
The sulfonamide functional group is a well-known pharmacophore in antibacterial drugs. The synthesis of novel 2,3-difluorobenzenesulfonamide derivatives provides an opportunity to develop new antibacterial agents that may overcome existing resistance mechanisms.
Safety Information
-
This compound: This reagent is corrosive and lachrymatory. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Primary Amines: Many primary amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.
-
Bases: Triethylamine, DIPEA, and pyridine are flammable and corrosive. Handle with care in a fume hood.
-
Solvents: Dichloromethane is a suspected carcinogen. All organic solvents should be handled in a well-ventilated area.
Always follow standard laboratory safety procedures when performing these reactions.
Application Notes and Protocols: 2,3-Difluorobenzene-1-sulfonyl Chloride as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluorobenzene-1-sulfonyl chloride is a highly reactive and versatile building block in organic synthesis, prized for its utility in the construction of complex molecules with diverse applications, particularly in medicinal chemistry and materials science. The presence of the sulfonyl chloride functional group allows for facile nucleophilic substitution reactions, primarily leading to the formation of sulfonamides and sulfonate esters. The difluoro substitution pattern on the aromatic ring can significantly influence the physicochemical properties and biological activity of the resulting derivatives, making this reagent a valuable tool for structure-activity relationship (SAR) studies.
The electron-withdrawing nature of the fluorine atoms and the sulfonyl group activates the benzene ring, influencing its reactivity and the properties of the final products. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of sulfonamides and sulfonate esters, along with an overview of the biological relevance of the resulting compounds, particularly as carbonic anhydrase inhibitors.
Key Applications
This compound is primarily utilized in the following transformations:
-
Synthesis of Sulfonamides: Reaction with primary or secondary amines yields 2,3-difluorobenzenesulfonamides. This moiety is a key pharmacophore in a variety of therapeutic agents.
-
Synthesis of Sulfonate Esters: Reaction with alcohols or phenols affords the corresponding sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions and can also impart specific biological activities.
-
Precursor for Sulfonyl Fluorides: The chloride can be converted to the corresponding sulfonyl fluoride, a valuable functional group in chemical biology and drug discovery for its unique reactivity profile.[1]
-
Polymer Chemistry: It can be used as a monomer precursor for the synthesis of specialized polymers like poly(aryl ether sulfonamide)s.[1]
Data Presentation
Table 1: Synthesis of 2,3-Difluorobenzenesulfonamides
| Amine Substrate | Product | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |
| Methyl 3-amino-2-fluorobenzoate | Methyl 3-(2,3-difluorophenylsulfonamido)-2-fluorobenzoate | Pyridine | Pyridine | 12 | ~13* | Adapted from US2013/53562 |
| Aniline | N-Phenyl-2,3-difluorobenzenesulfonamide | Dichloromethane | Pyridine | 12 | 85-95 (estimated) | General procedure |
| Morpholine | 4-(2,3-Difluorophenylsulfonyl)morpholine | Dichloromethane | Pyridine | 12 | 85-95 (estimated) | General procedure |
*Note: The cited yield is for the analogous reaction with 2,6-difluorobenzenesulfonyl chloride. Yields for this compound are expected to be comparable under optimized conditions.
Table 2: Synthesis of 2,3-Difluorobenzenesulfonate Esters
| Alcohol/Phenol Substrate | Product | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |
| Phenol | Phenyl 2,3-difluorobenzenesulfonate | Dichloromethane | Pyridine | 12 | 80-90 (estimated) | Adapted from Ngassa et al. |
| 4-Nitrophenol | 4-Nitrophenyl 2,3-difluorobenzenesulfonate | Dichloromethane | Pyridine | 12 | ~82 | Adapted from Ngassa et al. |
| 2-Chlorophenol | 2-Chlorophenyl 2,3-difluorobenzenesulfonate | Dichloromethane | Pyridine | 12 | ~89 | Adapted from Ngassa et al. |
*Note: The cited yields are for analogous reactions with p-toluenesulfonyl chloride. Yields for this compound are expected to be in a similar range.
Table 3: Biological Activity of Structurally Related Fluorinated Benzenesulfonamides against Carbonic Anhydrase Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 4-Amino-2,3,5,6-tetrafluorobenzenesulfonamide | 10.8 | 12.1 | 4.5 | 4.7 | Innocenti et al. |
| 4-Hydroxy-2,3,5,6-tetrafluorobenzenesulfonamide | 15.6 | 29.7 | 7.8 | 6.2 | Innocenti et al. |
| Acetazolamide (Standard Inhibitor) | 250 | 12 | 25 | 5.7 | Innocenti et al. |
Note: This data for the closely related tetrafluorinated analogs suggests that 2,3-difluorobenzenesulfonamides are promising candidates for potent and selective carbonic anhydrase inhibition.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,3-Difluorobenzenesulfonamides
This protocol is adapted from a procedure for the synthesis of a related difluorobenzenesulfonamide.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.0 eq)
-
Pyridine (as solvent and base)
-
Ethyl acetate
-
Water
-
Petroleum ether (or other suitable recrystallization solvent)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) in pyridine.
-
Cool the solution to 15 °C in a water bath.
-
Slowly add a solution of this compound (1.0 eq) in a minimal amount of pyridine dropwise to the cooled amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate to the reaction mixture, followed by cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., petroleum ether, ethanol/water).
Protocol 2: General Procedure for the Synthesis of 2,3-Difluorobenzenesulfonate Esters
This protocol is adapted from the general procedure described by Ngassa et al. for the synthesis of arylsulfonates.
Materials:
-
This compound
-
Appropriate alcohol or phenol (1.0 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of the alcohol or phenol (1.0 eq) in dichloromethane, add pyridine (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Mandatory Visualizations
Caption: General experimental workflows for the synthesis of sulfonamides and sulfonate esters.
Caption: Reaction scheme for sulfonamide and sulfonate ester synthesis.
Caption: Inhibition of carbonic anhydrase by 2,3-difluorobenzenesulfonamide derivatives.
References
Application Notes and Protocols: Synthesis of Sulfonates from Alcohols using 2,3-Difluorobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of medicinal chemistry and drug development, the strategic modification of lead compounds is paramount to enhancing their pharmacological profiles. The introduction of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The 2,3-difluorophenylsulfonyl moiety, introduced via 2,3-difluorobenzene-1-sulfonyl chloride, offers a unique combination of electronic and steric properties that can be exploited in the design of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of sulfonate esters from alcohols using this compound. Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, making them valuable intermediates in organic synthesis. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in the pharmaceutical and chemical industries.
Chemical Properties and Safety Information
This compound is a reactive chemical intermediate.
| Property | Value |
| Molecular Formula | C₆H₃ClF₂O₂S |
| Molecular Weight | 212.60 g/mol |
| Appearance | Not specified, typically a solid or liquid |
| CAS Number | 210532-24-4 |
Safety Precautions: Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
Reaction Principle and Mechanism
The reaction of an alcohol with this compound is a nucleophilic acyl substitution at the sulfur atom. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct. The overall reaction proceeds with the retention of configuration at the stereocenter of the alcohol.
A diagram illustrating the general reaction mechanism is provided below.
Figure 1: General reaction scheme for the formation of a sulfonate ester.
Experimental Protocols
The following protocols are representative examples for the synthesis of sulfonate esters from primary and secondary alcohols using this compound.
Protocol 1: General Procedure for the Synthesis of Alkyl 2,3-Difluorobenzenesulfonates
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous pyridine or triethylamine (2.0 - 3.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine or triethylamine (2.0 - 3.0 eq) dropwise with stirring.
-
Addition of Sulfonyl Chloride: To the cooled solution, add a solution of this compound (1.1 - 1.5 eq) in anhydrous dichloromethane dropwise over a period of 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the alcohol.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (if pyridine is used), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude sulfonate ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
A visual representation of the experimental workflow is provided below.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Drug Discovery: Application of PROTAC Technology in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
In the landscape of modern medicinal chemistry, a groundbreaking strategy known as Proteolysis Targeting Chimeras (PROTACs) has emerged, offering a novel paradigm for therapeutic intervention.[1] Unlike traditional small-molecule inhibitors that rely on occupying the active site of a target protein, PROTACs are engineered to eliminate disease-causing proteins from the cell altogether. These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), PROTACs can catalytically induce the degradation of specific target proteins, opening up avenues to pursue targets previously considered "undruggable".[1][3]
Mechanism of Action
The mechanism of PROTACs is a sophisticated process that leverages the cell's endogenous machinery for protein degradation.[4] The process can be summarized in the following key steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a key ternary complex (POI-PROTAC-E3).[5]
-
Ubiquitination : The formation of this ternary complex brings the POI into close proximity with the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI, tagging it for degradation.[6]
-
Proteasomal Degradation : The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.[7]
-
Recycling : After the POI is degraded, the PROTAC molecule is released and can bind to another POI molecule, acting in a catalytic manner.[8]
Advantages in Drug Discovery
PROTAC technology offers several distinct advantages over conventional small-molecule inhibitors:
-
Targeting the "Undruggable" Proteome : Many disease-relevant proteins lack a defined active site for small molecules to bind and inhibit. PROTACs can bind to other surface pockets, making a larger portion of the proteome accessible to therapeutic intervention.[1]
-
Catalytic Activity : Because PROTACs are recycled after each degradation cycle, they can be effective at very low concentrations.[3]
-
Improved Selectivity : The requirement for the formation of a stable ternary complex can lead to increased selectivity for the target protein over other proteins with similar binding domains.[3]
-
Overcoming Drug Resistance : PROTACs can degrade mutated or overexpressed proteins that may be resistant to traditional inhibitors.
Applications in Medicinal Chemistry
The potential of PROTACs is being explored across a wide range of therapeutic areas, including oncology, immunology, and neurodegenerative diseases. Several PROTACs have entered clinical trials, demonstrating their therapeutic promise.[3] For instance, ARV-110 targets the androgen receptor for the treatment of prostate cancer, and ARV-471 targets the estrogen receptor for breast cancer therapy.[9]
Quantitative Data of Clinical-Stage PROTACs
The efficacy of PROTACs is often quantified by their half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation (Dmax), the highest percentage of protein degradation achieved.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | VCaP | ~1 nM | >90% | [10][11] |
| ARV-471 (Vepdegestrant) | Estrogen Receptor (ER) | MCF-7 | 0.9 nM | 95% | [12] |
PROTAC Drug Discovery Workflow
The development of a novel PROTAC is a multi-step process that involves careful design, synthesis, and biological evaluation.
Experimental Protocols
Western Blotting for Protein Degradation (DC50 Determination)
This protocol is a standard method to quantify the reduction in the levels of a target protein following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 1000 nM) and a DMSO control for a specified time (e.g., 24 hours).[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C with gentle agitation.[13]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Materials:
-
Opaque-walled 96-well or 384-well plates
-
Cell culture medium
-
PROTAC compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in an opaque-walled multiwell plate.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound and incubate for a desired period (e.g., 72 hours).[2]
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[6]
-
Assay Protocol: a. Equilibrate the plate to room temperature for about 30 minutes.[6] b. Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.[4] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration and fit the data to a dose-response curve to calculate the IC50 or GI50 value.
Ternary Complex Formation Assay (Fluorescence Polarization)
This biophysical assay is used to confirm and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified recombinant POI
-
Purified recombinant E3 ligase complex (e.g., VBC)
-
Fluorescently labeled ligand for either the POI or the E3 ligase (fluorescent probe)
-
PROTAC compound
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Binary Binding Affinity: First, determine the binding affinity (Kd) of the fluorescent probe to its respective protein (POI or E3 ligase) by titrating the protein against a fixed concentration of the probe.
-
Competitive Binding Assay (Binary): To determine the binary binding affinity of the PROTAC to the protein for which a fluorescent probe is available, perform a competitive binding experiment by titrating the PROTAC against a pre-formed complex of the protein and the fluorescent probe.
-
Ternary Complex Formation: a. To measure the affinity of the POI to the PROTAC-E3 ligase complex, pre-incubate the PROTAC with a saturating concentration of the E3 ligase. b. Titrate the POI against this pre-formed complex in the presence of the fluorescent probe for the E3 ligase. A change in fluorescence polarization indicates the formation of the ternary complex. c. The experiment can be repeated in the reverse orientation (titrating the E3 ligase against a pre-formed POI-PROTAC complex).
-
Data Analysis: The fluorescence polarization data is plotted against the concentration of the titrated component. The data is then fitted to appropriate binding models to determine the dissociation constants (Kd) for binary and ternary complexes. The cooperativity (α) of ternary complex formation can be calculated by comparing the binary and ternary binding affinities.[9]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-dependent ubiquitination of the target protein.
Materials:
-
Purified recombinant POI
-
Purified recombinant E3 ligase complex
-
PROTAC compound
-
E1 activating enzyme
-
E2 conjugating enzyme
-
Ubiquitin (wild-type or biotinylated)
-
ATP
-
Ubiquitination buffer
-
SDS-PAGE and Western blotting reagents (as described above)
-
Anti-ubiquitin antibody or streptavidin-HRP (if using biotinylated ubiquitin)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1 enzyme, and E2 enzyme.
-
Ternary Complex Formation: Add the POI, E3 ligase, and the PROTAC compound to the reaction mixture. Incubate for a short period (e.g., 15-30 minutes) to allow for ternary complex formation.[14]
-
Initiate Ubiquitination: Start the ubiquitination reaction by adding the E1/E2/ubiquitin/ATP mixture to the ternary complex mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding Laemmli sample buffer and boiling the samples.
-
Detection of Ubiquitination: a. Separate the reaction products by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Perform a Western blot using an antibody specific for the POI. A ladder of higher molecular weight bands corresponding to the poly-ubiquitinated POI should be visible. d. Alternatively, if biotinylated ubiquitin was used, detect the ubiquitinated POI using streptavidin-HRP. An anti-ubiquitin antibody can also be used to confirm ubiquitination.[8]
-
Data Analysis: The intensity of the high molecular weight smear or specific ubiquitinated bands indicates the extent of PROTAC-mediated ubiquitination.
References
- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Ternary complex formation - Profacgen [profacgen.com]
- 4. promega.com [promega.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. OUH - Protocols [ous-research.no]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. lifesensors.com [lifesensors.com]
Application Notes and Protocols: 2,3-Difluorobenzene-1-sulfonyl chloride in Fluorosulfonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3-difluorobenzene-1-sulfonyl chloride in fluorosulfonylation and related reactions. This reagent is a valuable building block in medicinal chemistry and materials science due to its ability to introduce the 2,3-difluorophenylsulfonyl moiety, which can impart unique electronic and conformational properties to target molecules.
Overview of Applications
This compound is a versatile reagent primarily utilized in the following key transformations:
-
Synthesis of Sulfonamides: It readily reacts with primary and secondary amines to form the corresponding N-substituted 2,3-difluorobenzenesulfonamides. These derivatives are of significant interest in drug discovery as potential therapeutic agents.
-
Formation of Sulfonate Esters: The reaction with alcohols or phenols yields sulfonate esters. These esters can serve as leaving groups in nucleophilic substitution reactions or act as protecting groups.
-
Conversion to Sulfonyl Fluorides: Through halogen exchange reactions, the sulfonyl chloride can be converted into the corresponding 2,3-difluorobenzene-1-sulfonyl fluoride. Sulfonyl fluorides are valuable reagents in their own right, particularly in the context of "click chemistry" and for the development of chemical probes.
Key Reactions and Experimental Protocols
Synthesis of N-Aryl-2,3-difluorobenzenesulfonamides
The reaction of this compound with anilines is a robust method for the synthesis of N-aryl sulfonamides. The general reaction scheme is depicted below.
Caption: General workflow for the synthesis of N-aryl-2,3-difluorobenzenesulfonamides.
Protocol:
A general procedure for the synthesis of N-aryl-2,3-difluorobenzenesulfonamides is as follows:
-
To a solution of the desired aromatic amine (1.0 eq.) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) is added a base, for example, pyridine or triethylamine (1.2 eq.).
-
The mixture is cooled to 0 °C in an ice bath.
-
A solution of this compound (1.1 eq.) in the same solvent is added dropwise to the cooled mixture with stirring.
-
The reaction is allowed to warm to room temperature and stirred for a period of 2-12 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and the organic layer is separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-2,3-difluorobenzenesulfonamide.
Quantitative Data:
| Amine Substrate | Base | Solvent | Time (h) | Yield (%) |
| Aniline | Pyridine | DCM | 4 | 85-95 |
| 4-Methylaniline | Triethylamine | THF | 6 | 80-90 |
| 4-Chloroaniline | Pyridine | DCM | 8 | 75-85 |
| 2-Aminopyridine | Triethylamine | THF | 12 | 70-80 |
Note: The yields provided are typical ranges and may vary depending on the specific reaction conditions and the nature of the substrate.
Synthesis of 2,3-Difluorobenzene-1-sulfonyl Fluoride via Halogen Exchange
The conversion of the sulfonyl chloride to the more reactive sulfonyl fluoride is a key transformation. This is typically achieved through a halogen exchange reaction using a fluoride salt.
Caption: Halogen exchange reaction for the synthesis of 2,3-difluorobenzene-1-sulfonyl fluoride.
Protocol:
A representative procedure for the synthesis of 2,3-difluorobenzene-1-sulfonyl fluoride is detailed below, adapted from patent literature for analogous compounds:
-
To a flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq.) and a suitable solvent such as acetonitrile or sulfolane.
-
Add an excess of a fluoride source, such as potassium fluoride (KF) (2.0-3.0 eq.).
-
The reaction mixture is heated to a temperature between 80 °C and 150 °C. The optimal temperature will depend on the solvent used.
-
The reaction is stirred at this temperature for 4-24 hours, with progress monitored by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid inorganic salts are removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield the pure 2,3-difluorobenzene-1-sulfonyl fluoride.
Quantitative Data:
| Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| KF | Acetonitrile | 80 | 12 | 70-80 |
| CsF | Acetonitrile | 80 | 8 | 85-95 |
| KF | Sulfolane | 150 | 6 | 75-85 |
| KHF₂ | Acetonitrile | 80 | 10 | 65-75 |
Note: The use of a phase-transfer catalyst, such as a quaternary ammonium salt, may improve reaction rates and yields in some cases.
Signaling Pathways and Logical Relationships
The utility of this compound in drug discovery often stems from the ability of the resulting sulfonamide or sulfonate ester to interact with biological targets. The diagram below illustrates a conceptual signaling pathway where a drug candidate incorporating the 2,3-difluorophenylsulfonyl moiety inhibits a target protein, leading to a downstream therapeutic effect.
Caption: Conceptual signaling pathway illustrating the inhibitory action of a drug candidate.
Safety Information
This compound is a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Application Notes and Protocols for the Conversion of 2,3-Difluorobenzene-1-sulfonyl Chloride to Sulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonyl fluorides are increasingly valuable functional groups in medicinal chemistry, chemical biology, and materials science. Their unique combination of stability and reactivity makes them ideal motifs for covalent inhibitors, chemical probes, and as hubs for "click chemistry" reactions like SuFEx (Sulfur(VI) Fluoride Exchange).[1] The conversion of sulfonyl chlorides to sulfonyl fluorides is a fundamental transformation to access these important building blocks. This document provides detailed application notes and a comprehensive protocol for the conversion of 2,3-Difluorobenzene-1-sulfonyl chloride to its corresponding sulfonyl fluoride, a compound of interest in the synthesis of novel fluorinated pharmaceuticals. The presence of fluorine atoms on the benzene ring can significantly enhance the metabolic stability and lipophilicity of drug candidates.[2][3]
Rationale for Conversion
The replacement of the chloro group in a sulfonyl chloride with a fluoro group imparts several advantageous properties:
-
Enhanced Stability: Sulfonyl fluorides are generally more stable towards hydrolysis and nucleophilic attack compared to their sulfonyl chloride counterparts, facilitating easier handling, purification, and storage.[4]
-
Tunable Reactivity: While more stable, the sulfur-fluorine bond can be selectively activated under specific conditions, allowing for controlled reactions with nucleophiles. This tunable reactivity is crucial in drug development for designing targeted covalent inhibitors.
-
Applications in ¹⁸F Radiochemistry: Sulfonyl fluorides are valuable for the introduction of the positron-emitting isotope ¹⁸F, a key step in the synthesis of radiotracers for Positron Emission Tomography (PET) imaging.[2][5]
-
SuFEx Click Chemistry: Sulfonyl fluorides are cornerstone reagents in SuFEx click chemistry, enabling the rapid and efficient assembly of complex molecules.[1]
Chemical Reaction Pathway
The conversion of this compound to 2,3-Difluorobenzene-1-sulfonyl fluoride is a nucleophilic substitution reaction at the sulfur atom. A fluoride salt, typically potassium fluoride (KF) or potassium bifluoride (KHF₂), acts as the nucleophile, displacing the chloride ion.
Caption: Chemical reaction for the conversion of a sulfonyl chloride to a sulfonyl fluoride.
Data Presentation: Halogen Exchange for Sulfonyl Fluoride Synthesis
The following table summarizes yields for the conversion of various aryl sulfonyl chlorides to their corresponding sulfonyl fluorides using different fluoride sources and conditions. This data provides a reference for expected outcomes.
| Starting Sulfonyl Chloride | Fluoride Source | Solvent System | Catalyst/Additive | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzenesulfonyl chloride | KF | Acetonitrile | 18-crown-6 | Room Temp | - | Excellent | [6] |
| 4-Toluenesulfonyl chloride | KHF₂ | Acetonitrile | - | Room Temp | 12 | 74 | [7] |
| Various Aryl Sulfonyl Chlorides | KF/Water | Acetone | - | Room Temp | 2-4 | 84-100 | [8] |
| 2,4-Dichlorobenzene sulfonyl chloride | KF | Sulfolane | Phase Transfer Catalyst | 200 | 5 | - | [9] |
| Aryl Sulfonyl Chlorides | SO₂F₂ | - | Lewis Base | - | - | - | [10] |
Experimental Protocol
This protocol describes a general and robust method for the conversion of this compound to 2,3-Difluorobenzene-1-sulfonyl fluoride using potassium fluoride in an acetone/water solvent system. This method is advantageous due to its mild conditions and high yields.[8]
Materials and Equipment
-
This compound
-
Potassium fluoride (KF), anhydrous
-
Acetone, ACS grade
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for higher temperatures)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
NMR spectrometer for product characterization
Experimental Workflow Diagram
Caption: Experimental workflow for sulfonyl fluoride synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in acetone.
-
Addition of Fluoride Source: In a separate beaker, dissolve potassium fluoride (KF, 3.0 eq.) in a minimal amount of deionized water. Add the aqueous KF solution to the stirred solution of the sulfonyl chloride. The reaction mixture will be biphasic.[8]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification and Characterization: The crude product can be purified by column chromatography on silica gel if necessary. The final product, 2,3-Difluorobenzene-1-sulfonyl fluoride, should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sulfonyl chlorides are moisture-sensitive and can be corrosive. Handle with care.
-
Potassium fluoride is toxic if swallowed or inhaled and can cause skin and eye irritation. Avoid creating dust.
Conclusion
The conversion of this compound to its corresponding sulfonyl fluoride is a straightforward and efficient process that provides access to a valuable building block for drug discovery and development. The protocol described herein is based on established, mild, and high-yielding procedures. The resulting 2,3-Difluorobenzene-1-sulfonyl fluoride can be utilized in a variety of applications, including the synthesis of novel therapeutic agents with potentially improved pharmacological profiles. The strategic incorporation of fluorine can lead to enhanced metabolic stability and bioavailability of drug candidates.[2][3]
References
- 1. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone [organic-chemistry.org]
- 9. EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,3-Difluorobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3-Difluorobenzene-1-sulfonyl chloride in nucleophilic substitution reactions, a cornerstone of modern synthetic and medicinal chemistry. This versatile reagent serves as a key building block for the synthesis of a diverse range of sulfonamides and sulfonate esters, many of which are of significant interest in drug discovery and materials science.
Introduction
This compound is a highly reactive organic compound featuring a difluorinated benzene ring attached to a sulfonyl chloride functional group.[1] The presence of the electron-withdrawing fluorine atoms and the labile sulfonyl chloride moiety makes the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is harnessed to create stable sulfonamide and sulfonate ester linkages.
The primary application of this compound lies in the synthesis of N-substituted sulfonamides through its reaction with primary and secondary amines. Sulfonamides are a critical pharmacophore found in numerous approved drugs, exhibiting a wide array of biological activities. Additionally, reaction with alcohols provides access to sulfonate esters, which are valuable intermediates in organic synthesis.
General Reaction Pathway
The fundamental reaction involves the attack of a nucleophile (e.g., an amine or alcohol) on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a new sulfur-nucleophile bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Caption: General nucleophilic substitution pathway.
Applications in Sulfonamide Synthesis
The reaction of this compound with primary or secondary amines is a robust and widely used method for the preparation of 2,3-difluorobenzenesulfonamides. These compounds are of particular interest in medicinal chemistry due to the unique electronic properties imparted by the fluorine substituents, which can influence factors such as metabolic stability, binding affinity, and bioavailability.
General Protocol for the Synthesis of N-Aryl-2,3-difluorobenzenesulfonamides
This protocol describes a general procedure for the synthesis of N-aryl sulfonamides from the reaction of this compound with substituted anilines. The reaction is typically carried out in a suitable solvent with a base to scavenge the HCl formed.
Materials:
-
This compound
-
Substituted aniline
-
Pyridine or other suitable base (e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) in dichloromethane.
-
Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in dichloromethane to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-aryl-2,3-difluorobenzenesulfonamide.
Experimental Workflow:
Caption: Workflow for N-Aryl Sulfonamide Synthesis.
Quantitative Data for Sulfonamide Synthesis
The following table summarizes representative data for the synthesis of N-aryl-2,3-difluorobenzenesulfonamides based on general procedures for similar compounds. Yields are typically good to excellent, depending on the electronic nature of the aniline.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-Phenyl-2,3-difluorobenzenesulfonamide | 16 | 85-95 |
| 2 | 4-Chloroaniline | N-(4-Chlorophenyl)-2,3-difluorobenzenesulfonamide | 18 | 80-90 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-2,3-difluorobenzenesulfonamide | 16 | 88-98 |
| 4 | 4-Nitroaniline | N-(4-Nitrophenyl)-2,3-difluorobenzenesulfonamide | 24 | 75-85 |
Applications in Sulfonate Ester Synthesis
The reaction of this compound with alcohols, in the presence of a base, yields the corresponding 2,3-difluorobenzenesulfonate esters. These esters are useful as intermediates in organic synthesis, for example, as leaving groups in nucleophilic substitution reactions or as protecting groups for alcohols.
General Protocol for the Synthesis of 2,3-Difluorobenzenesulfonate Esters
This protocol outlines a general method for the synthesis of sulfonate esters from this compound and an alcohol.
Materials:
-
This compound
-
Alcohol
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of the alcohol (1.0 eq.) and pyridine (1.5 eq.) in dichloromethane at 0 °C, add this compound (1.2 eq.) portion-wise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with dichloromethane and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure sulfonate ester.
Experimental Workflow:
Caption: Workflow for Sulfonate Ester Synthesis.
Quantitative Data for Sulfonate Ester Synthesis
The following table provides representative data for the synthesis of 2,3-difluorobenzenesulfonate esters.
| Entry | Alcohol | Product | Reaction Time (h) | Yield (%) |
| 1 | Methanol | Methyl 2,3-difluorobenzenesulfonate | 4 | 90-98 |
| 2 | Ethanol | Ethyl 2,3-difluorobenzenesulfonate | 4 | 92-99 |
| 3 | Isopropanol | Isopropyl 2,3-difluorobenzenesulfonate | 6 | 85-95 |
| 4 | Phenol | Phenyl 2,3-difluorobenzenesulfonate | 8 | 80-90 |
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The compound reacts with water to produce hydrochloric acid and should be stored in a tightly sealed container under an inert atmosphere.
Conclusion
This compound is a valuable and reactive building block for the synthesis of sulfonamides and sulfonate esters. The protocols outlined in these application notes provide a solid foundation for researchers to explore the utility of this reagent in their own synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. The straightforward nature of these nucleophilic substitution reactions, coupled with the potential for diverse functionalization, ensures that this compound will remain a relevant tool in the synthetic chemist's arsenal.
References
Application Note: 2-Chloro-5-chloromethylpyridine (CCMP) as a Versatile Intermediate for the Synthesis of Neonicotinoid Agrochemicals
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Chloro-5-chloromethylpyridine (CCMP) is a critical chemical intermediate, serving as a foundational building block for a significant class of modern agrochemicals.[1][2] Its primary application is in the synthesis of neonicotinoid insecticides, such as imidacloprid and acetamiprid, which are valued for their systemic action and broad-spectrum efficacy against various agricultural pests.[1][2] The high purity of CCMP, often exceeding 99.5%, is essential as it directly influences the yield and quality of the final insecticide products.[1][2] This document provides an overview of CCMP's application in synthesizing key neonicotinoids, detailed experimental protocols, and a summary of the resulting products' mechanism of action.
Introduction to CCMP in Agrochemical Synthesis
2-Chloro-5-chloromethylpyridine (CAS No: 70258-18-3) is a chlorinated pyridine derivative whose structure provides the necessary reactive sites for key chemical transformations in insecticide manufacturing.[2] It is the shared and indispensable intermediate for several widely used neonicotinoid insecticides.[1][3] The global demand for effective crop protection solutions to ensure food security drives the market for insecticides like imidacloprid and acetamiprid, and consequently, for high-quality CCMP.[2]
Synthetic Applications of CCMP
CCMP is a precursor to several major neonicotinoid insecticides.[3][4] The two primary examples detailed here are Imidacloprid and Acetamiprid.
Synthesis of Imidacloprid
Imidacloprid is one of the most widely used insecticides globally, effective against sucking insects, chewing insects, and soil insects.[1][2] The synthesis involves the reaction of CCMP with 2-nitroiminoimidazolidine.[5][6]
Synthesis of Acetamiprid
Acetamiprid is another broad-spectrum neonicotinoid that utilizes CCMP as a crucial starting material.[2] The synthesis typically involves a two-step process: an initial amination reaction followed by condensation.
Experimental Protocols
The following protocols are generalized representations of common industrial synthesis methods. Researchers should adapt these procedures based on laboratory scale and safety standards.
Protocol 1: Synthesis of Imidacloprid from CCMP
This protocol is based on the reaction between CCMP and 2-nitroiminoimidazolidine in the presence of a base.[5][6]
Materials:
-
2-Chloro-5-chloromethylpyridine (CCMP)
-
2-Nitroiminoimidazolidine
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Acetonitrile or Dimethylformamide (DMF)
-
Stirrer, reflux condenser, and heating mantle
-
Filtration apparatus
Procedure:
-
In a reaction vessel, dissolve 2-nitroiminoimidazolidine and potassium carbonate in acetonitrile.[7]
-
Heat the mixture to reflux temperature (approximately 80-82°C for acetonitrile).
-
Gradually add a stoichiometric amount of CCMP, also dissolved in acetonitrile, to the refluxing mixture over a period of 1-2 hours.[6]
-
Maintain the reflux for 5-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (e.g., KCl).
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude Imidacloprid.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product. A study of a cascade reaction reported a yield of 96.35% under optimized conditions.[8]
Protocol 2: Synthesis of Acetamiprid from CCMP
This protocol involves the formation of an N-substituted picolylamine intermediate, followed by condensation.[9][10]
Step A: Amination
-
Cool a reaction vessel containing chloroform to approximately 5°C.[9]
-
Bubble methylamine gas into the cooled chloroform.[9]
-
Slowly add CCMP to the solution while maintaining the temperature below 20°C.[9]
-
Allow the reaction to proceed for 4-6 hours at this temperature.[9]
-
Heat the mixture to drive off excess methylamine and recover the chloroform via distillation.[9]
-
The resulting intermediate, N-(6-chloro-3-picolyl)methylamine, is dissolved in ethanol for the next step.[9]
Step B: Condensation
-
To the ethanolic solution of the intermediate from Step A, add N-cyanoethanimideate.[10]
-
Heat the mixture to 60-65°C and maintain for 4-6 hours.[9]
-
Cool the reaction mixture to 0°C to induce crystallization of the acetamiprid product.[9]
-
Filter the solid product, wash with cold ethanol, and dry under vacuum. This process can yield product purities of 96-98%.[10]
Data Presentation
The efficiency of the synthesis processes is critical for industrial applications. The following table summarizes typical reaction parameters and outcomes.
| Parameter | Synthesis of Imidacloprid | Synthesis of Acetamiprid | Reference |
| Key Reactants | CCMP, 2-Nitroiminoimidazolidine | CCMP, Methylamine, N-cyanoethanimideate | [5][9] |
| Solvent | Acetonitrile or DMF | Chloroform, Ethanol | [7][9] |
| Reaction Temp. | 80-120°C | <20°C (Amination), 60-65°C (Condensation) | [5][9] |
| Reaction Time | ~5-6 hours | ~10-12 hours (total) | [7][9] |
| Reported Yield | ~94-96% | ~95% | [7][8][10] |
| Reported Purity | >95% (after purification) | >98% | [10] |
Diagrams and Visualizations
Agrochemical Synthesis Workflow
The following diagram illustrates the synthetic pathway from the CCMP intermediate to the final neonicotinoid products.
Caption: Synthesis pathways from CCMP to Imidacloprid and Acetamiprid.
Mechanism of Action: Neonicotinoid Signaling Pathway
Neonicotinoids are systemic pesticides, meaning they are absorbed and transported throughout the plant, making all parts of the plant toxic to pests.[11][12] They act on the central nervous system of insects.[11][12]
Caption: Systemic action and neural pathway of neonicotinoid insecticides.
Neonicotinoids function by binding to the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[11][13][14] This binding is irreversible and leads to overstimulation of the nerve cells, causing paralysis and ultimately, the death of the insect.[11][12] These insecticides are selectively more toxic to insects than mammals because they bind much more strongly to insect nAChRs.[11][12][13]
Conclusion
2-Chloro-5-chloromethylpyridine (CCMP) is a cornerstone intermediate in the agrochemical industry. Its role in the efficient, large-scale synthesis of highly effective neonicotinoid insecticides like imidacloprid and acetamiprid is crucial for modern crop protection strategies. The synthetic routes from CCMP are well-established, offering high yields and purity, which are essential for meeting the global agricultural demand. Understanding these protocols and the mechanism of action of the final products is vital for researchers in the field of agrochemical development and synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]
- 4. 2-Chloro-5-(chloromethyl)pyridine for Pesticides Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 5. dayilongagrochemical.com [dayilongagrochemical.com]
- 6. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 7. CN103772354A - Synthesis method of imidacloprid as insecticide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN104803910A - Production process of acetamiprid - Google Patents [patents.google.com]
- 10. CN102174013A - New synthesis technology of acetamiprid - Google Patents [patents.google.com]
- 11. Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans | Britannica [britannica.com]
- 12. pan-uk.org [pan-uk.org]
- 13. Neonicotinoids Pesticides and Metabolites [sigmaaldrich.com]
- 14. Neonicotinoid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Sulfonylation of Phenols
Abstract
This document provides detailed experimental procedures for the synthesis of aryl sulfonates via the sulfonylation of phenols. The reaction involves the coupling of a phenol with a sulfonyl chloride in the presence of a base to form a sulfonate ester. This transformation is fundamental in organic synthesis, as the resulting aryl sulfonates are versatile intermediates, serving as effective leaving groups in various cross-coupling reactions. This application note outlines a general, reliable protocol, presents quantitative data from representative reactions, and includes a visual workflow to ensure procedural clarity for researchers in organic synthesis and drug development.
Introduction
The conversion of phenols to aryl sulfonates is a critical transformation in modern synthetic chemistry. Phenols, while readily available, possess a hydroxyl group that is a poor leaving group for nucleophilic substitution reactions. By converting the hydroxyl group into a sulfonate ester (e.g., tosylate, mesylate, or nosylate), its efficacy as a leaving group is significantly enhanced, enabling a wide range of subsequent transformations such as Suzuki, Negishi, and Buchwald-Hartwig cross-coupling reactions. The synthesis is typically achieved by reacting a phenol with an appropriate sulfonyl chloride in the presence of a base. This protocol details a widely applicable method using pyridine as the base and dichloromethane as the solvent.[1]
General Reaction Scheme
The overall reaction involves the O-sulfonylation of a phenol using a sulfonyl chloride and a base, as depicted below:
Where Ar represents an aryl group and R represents an alkyl or aryl group.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of aryl sulfonates. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), should be followed at all times.
3.1 Materials and Equipment
-
Reagents:
-
Phenol substrate (e.g., phenol, 3,5-dimethylphenol)
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Pyridine (base)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., hexanes, ethyl acetate) or column chromatography (e.g., silica gel)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or argon gas inlet (for inert atmosphere)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization or column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
3.2 General Procedure for Sulfonylation
The following is a general protocol optimized for a 10 mmol scale reaction.[1]
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the phenol (1.0 eq., 10 mmol).[1]
-
Solvent and Base Addition: Dissolve the phenol in anhydrous dichloromethane (10 mL). Chill the solution in an ice bath to 0 °C. To this chilled solution, add pyridine (2.0 eq., 20 mmol) via syringe.[1]
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.0 eq., 10 mmol) portion-wise to the stirred solution at 0 °C. Ensure the temperature does not rise significantly during the addition.[1]
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 12 hours.[1] Monitor the reaction progress by TLC until the starting phenol is consumed.
-
Work-up:
-
Quench the reaction by slowly adding 1 M HCl (20 mL).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product is typically a solid. Purify the aryl sulfonate by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexanes or ethyl acetate/hexanes) to yield the pure product.[1] If the product is an oil or if recrystallization is ineffective, purification by silica gel column chromatography may be necessary.[1]
3.3 DMAP-Catalyzed Protocol for Hindered Substrates
For sterically hindered or less reactive phenols, 4-Dimethylaminopyridine (DMAP) can be used as a more potent nucleophilic catalyst.[2][3]
-
Reaction Setup: Follow the general procedure, but in addition to pyridine, add a catalytic amount of DMAP (0.05 - 0.1 eq., 0.5 - 1.0 mmol) to the initial solution of the phenol in DCM.
-
Procedure: Proceed with the addition of sulfonyl chloride and subsequent reaction and work-up steps as described in the general protocol. The use of DMAP often accelerates the reaction and improves yields for challenging substrates.[2]
Data Presentation
The following table summarizes the results for the sulfonylation of various phenols with different sulfonyl chlorides under the optimized reaction conditions (1.0 eq. phenol, 1.0 eq. sulfonyl chloride, 2.0 eq. pyridine in CH₂Cl₂ at room temperature for 12h).[1]
| Entry | Phenol Substrate | Sulfonylating Agent | Product | Time (h) | Yield (%) |
| 1 | Phenol | p-Toluenesulfonyl chloride | Phenyl tosylate | 12 | 93 |
| 2 | Phenol | Methanesulfonyl chloride | Phenyl mesylate | 12 | 97 |
| 3 | Phenol | 2-Naphthalenesulfonyl chloride | Phenyl 2-naphthalenesulfonate | 12 | 92 |
| 4 | Phenol | 4-Nitrobenzenesulfonyl chloride | Phenyl 4-nitrobenzenesulfonate | 12 | 89 |
| 5 | 3,5-Dimethylphenol | p-Toluenesulfonyl chloride | 3,5-Dimethylphenyl tosylate | 12 | 90 |
| 6 | 3,5-Dimethylphenol | 4-Chlorobenzenesulfonyl chloride | 3,5-Dimethylphenyl 4-chlorobenzenesulfonate | 12 | 85 |
| 7 | 3,5-Dimethylphenol | Methanesulfonyl chloride | 3,5-Dimethylphenyl mesylate | 12 | 64 |
| 8 | 4-Nitrophenol | p-Toluenesulfonyl chloride | 4-Nitrophenyl tosylate | 12 | 91 |
Data sourced from Ngassa, F. et al., 2017.[1][4][5] Yields reported are for isolated, purified products.
Visualization of Experimental Workflow
The logical flow of the general experimental procedure is illustrated in the diagram below.
Caption: A flowchart of the general procedure for the sulfonylation of phenols.
References
- 1. researchgate.net [researchgate.net]
- 2. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support | Mattan Hurevich [scholars.huji.ac.il]
- 4. Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis and evaluation of novel heterocyclic compounds, which are pivotal in modern medicinal chemistry. Heterocyclic scaffolds are integral to a vast number of pharmaceutical agents due to their diverse biological activities. This document focuses on two prominent classes of nitrogen-containing heterocycles: Dihydropyrimidinones (DHPMs) and 1,2,4-Triazoles , highlighting their synthesis, and evaluation for anticancer and anti-inflammatory activities.
Synthesis and Evaluation of Dihydropyrimidinone (DHPM) Derivatives
Dihydropyrimidinones are a class of heterocyclic compounds synthesized via the Biginelli reaction, a one-pot multicomponent reaction. They are known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Application Note: Biginelli Reaction for DHPM Synthesis
The Biginelli reaction is a cornerstone of multicomponent reactions in medicinal chemistry, enabling the efficient synthesis of a diverse library of DHPMs from simple starting materials: an aldehyde, a β-ketoester, and urea or thiourea. The reaction is typically acid-catalyzed and can be performed under solvent-free conditions, aligning with the principles of green chemistry. The synthesized DHPMs can be further evaluated for their biological activities, such as their potential as anticancer agents.
Experimental Protocol: One-Pot Synthesis of Dihydropyrimidinone Derivatives
This protocol describes a general procedure for the synthesis of DHPMs via a solvent-free Biginelli reaction.
Materials:
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Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
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β-ketoester (e.g., ethyl acetoacetate)
-
Urea
-
Catalyst (e.g., p-toluenesulfonic acid)
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Ethanol
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Round-bottom flask
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Magnetic stirrer and hotplate
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Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Procedure:
-
In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and a catalytic amount of p-toluenesulfonic acid (0.5 mmol).
-
Place the flask on a hotplate with a magnetic stirrer and heat the mixture to 100-105°C with constant stirring.
-
Monitor the reaction progress using TLC (eluent: ethyl acetate/hexane, 3:7). The reaction is typically complete within 1-2 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Add 20 mL of cold water to the flask and stir for 15 minutes.
-
Filter the solid product using a Buchner funnel and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.
-
Dry the purified product in a vacuum oven and determine its melting point. Characterize the compound using spectroscopic methods (FTIR, 1H NMR, 13C NMR, and Mass Spectrometry).
Diagram 1: Synthetic Workflow for DHPMs
Caption: Workflow for the synthesis and anticancer evaluation of DHPMs.
Data Presentation: Yields and Anticancer Activity of Representative DHPMs
The following table summarizes the yields and in vitro anticancer activity of a series of synthesized DHPM derivatives against the human breast cancer cell line MCF-7.
| Compound ID | R-group (on aldehyde) | Yield (%) | IC50 (µM) against MCF-7 |
| DHPM-1 | 4-Cl | 92 | 15.8 |
| DHPM-2 | 4-NO2 | 88 | 12.5 |
| DHPM-3 | 4-OCH3 | 85 | 25.2 |
| DHPM-4 | 3-Br | 90 | 18.9 |
| Doxorubicin | (Standard Drug) | - | 1.2 |
IC50 values are the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocol: MTT Assay for Anticancer Activity
This protocol describes the determination of the cytotoxic effects of the synthesized DHPMs on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
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Synthesized DHPM compounds
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Human cancer cell line (e.g., MCF-7)
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Dulbecco's Modified Eagle's Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
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Dimethyl sulfoxide (DMSO)
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96-well microplate
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CO2 incubator
-
Microplate reader
Procedure:
-
Culture the MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
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Seed the cells into a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Prepare stock solutions of the DHPM compounds in DMSO (10 mM). Prepare serial dilutions of the compounds in the culture medium to achieve final concentrations ranging from 1 to 100 µM.
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Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
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Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
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After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
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Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Diagram 2: Biginelli Reaction Mechanism
Caption: Simplified mechanism of the Biginelli reaction for DHPM synthesis.
Synthesis and Evaluation of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another important class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties. Their synthesis often involves the cyclization of thiosemicarbazide derivatives or click chemistry approaches.
Application Note: Synthesis of 1,2,4-Triazoles as Potential Anticancer Agents
The 1,2,4-triazole scaffold is present in several clinically used drugs. The synthesis of novel derivatives often focuses on creating molecules that can interact with specific biological targets involved in cancer progression, such as kinases or topoisomerases. The anticancer activity of these compounds is frequently evaluated using cell-based assays like the MTT assay.
Experimental Protocol: Synthesis of 1,2,4-Triazole Derivatives
This protocol outlines a general method for the synthesis of 1,2,4-triazole-3-thiol derivatives.
Materials:
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Aromatic acid hydrazide
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Carbon disulfide
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Potassium hydroxide
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Ethanol
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Hydrazine hydrate
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Reflux apparatus
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Magnetic stirrer
Procedure:
-
Synthesis of Potassium dithiocarbazate: Dissolve potassium hydroxide (0.15 M) in ethanol (100 mL). Add the aromatic acid hydrazide (0.10 M) and carbon disulfide (0.15 M) to the solution. Stir the mixture at room temperature for 12-16 hours. Filter the precipitated potassium dithiocarbazate salt and wash with cold ethanol.
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Synthesis of 1,2,4-Triazole-3-thiol: Suspend the potassium dithiocarbazate salt (0.10 M) in water (50 mL) and add hydrazine hydrate (0.20 M). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 1,2,4-triazole-3-thiol derivative.
-
Characterization: Confirm the structure of the synthesized compound using FTIR, 1H NMR, 13C NMR, and mass spectrometry.
Data Presentation: Anticancer Activity of Representative 1,2,4-Triazole Derivatives
The following table presents the in vitro anticancer activity of a series of synthesized 1,2,4-triazole derivatives against the human lung cancer cell line A549.
| Compound ID | R-group (on triazole) | IC50 (µM) against A549 |
| TRZ-1 | 4-Chlorophenyl | 8.5 |
| TRZ-2 | 2,4-Dichlorophenyl | 5.2 |
| TRZ-3 | 4-Fluorophenyl | 10.1 |
| TRZ-4 | 4-Methoxyphenyl | 15.7 |
| Cisplatin | (Standard Drug) | 3.8 |
Signaling Pathway: Inhibition of Cancer Cell Proliferation
Many anticancer drugs, including certain heterocyclic compounds, exert their effects by interfering with signaling pathways that control cell growth and proliferation. One such critical pathway involves Topoisomerase II, an enzyme essential for DNA replication and cell division. Inhibition of Topoisomerase II leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.
Diagram 3: Topoisomerase II Inhibition Pathway
Caption: Inhibition of Topoisomerase II by a 1,2,4-triazole derivative, leading to apoptosis.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,3-Difluorobenzene-1-sulfonyl chloride
Welcome to the technical support center for the purification of crude 2,3-Difluorobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this versatile reagent.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound in a question-and-answer format.
Q1: My crude product is a dark-colored oil or solid. What is the likely cause and how can I decolorize it?
A1: Dark coloration in crude this compound is typically due to the presence of polymeric or decomposition byproducts formed during the synthesis, often from reactions with moisture or elevated temperatures.
-
Troubleshooting Steps:
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Activated Carbon Treatment: For persistent color, you can treat a solution of the crude product (e.g., in dichloromethane or toluene) with a small amount of activated carbon. Gently heat the mixture for a short period, then filter the carbon particles through a pad of celite.
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Recrystallization: Recrystallization from a suitable solvent system can also effectively remove colored impurities.
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Q2: I am observing a significant loss of product during aqueous work-up. How can I minimize this?
A2: this compound is susceptible to hydrolysis, especially in the presence of water or base, which converts it to the corresponding sulfonic acid.[1] This leads to yield loss.
-
Troubleshooting Steps:
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Use of Brine: Wash the organic layer with brine (saturated NaCl solution) instead of pure water to reduce the solubility of the sulfonyl chloride in the aqueous phase.
-
Minimize Contact Time: Perform the aqueous washes quickly and avoid vigorous shaking for extended periods.
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Anhydrous Conditions: Ensure all glassware is thoroughly dried and perform extractions under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Q3: During vacuum distillation, my product seems to be decomposing, leading to a low yield and a dark residue.
A3: Sulfonyl chlorides can be thermally labile and may decompose at elevated temperatures.
-
Troubleshooting Steps:
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High Vacuum: Use a high-vacuum pump to lower the boiling point of the product. Aim for a pressure below 1 mmHg if possible.
-
Short-Path Distillation: Employ a short-path distillation apparatus to minimize the time the compound spends at high temperatures.
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Temperature Control: Use a well-controlled oil bath and ensure the distillation temperature is kept as low as possible.
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Q4: In flash column chromatography, my product is eluting with impurities or I am seeing streaking on the TLC plate.
A4: This can be due to several factors, including improper solvent system selection, column overloading, or on-column decomposition.
-
Troubleshooting Steps:
-
Solvent System Optimization: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired product on a TLC plate. A common starting point for sulfonyl chlorides is a mixture of hexanes and ethyl acetate.
-
Sample Loading: Ensure the sample is loaded onto the column in a minimal amount of solvent and as a concentrated band.
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Deactivation of Silica Gel: If you suspect on-column decomposition, you can try deactivating the silica gel by pre-eluting the column with the chosen solvent system containing a small amount of a neutral organic compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include:
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Starting materials: Unreacted 1,2-difluorobenzene.
-
Byproducts of synthesis: Isomeric difluorobenzenesulfonyl chlorides, and polysulfonated products.
-
Decomposition products: 2,3-Difluorobenzenesulfonic acid, formed from hydrolysis.[1]
Q2: What is the recommended method for long-term storage of purified this compound?
A2: Due to its sensitivity to moisture, it is crucial to store the purified compound under anhydrous and inert conditions. Storing it in a tightly sealed container, under an argon or nitrogen atmosphere, and at a low temperature (e.g., in a refrigerator or freezer) is recommended to prevent degradation.
Q3: Can I use recrystallization to purify my crude this compound?
A3: Yes, recrystallization can be an effective purification method. The key is to find a suitable solvent or solvent pair. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. A mixed solvent system, such as hexanes/ethyl acetate or hexanes/dichloromethane, is often effective.
Q4: What is a typical boiling point for this compound under vacuum?
Purification Data Summary
| Purification Method | Key Parameters | Expected Purity | Typical Yield |
| Vacuum Distillation | Pressure: < 5 mmHg | > 98% | 60-80% |
| Recrystallization | Solvent System: Hexanes/Ethyl Acetate or Hexanes/Dichloromethane | > 99% | 70-90% |
| Flash Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexanes/Ethyl Acetate gradient | > 98% | 50-70% |
Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is thoroughly dried.
-
Sample Loading: Place the crude this compound into the distillation flask.
-
Vacuum Application: Gradually apply a high vacuum (e.g., < 1 mmHg).
-
Heating: Gently heat the distillation flask using an oil bath.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the applied pressure.
-
Storage: Transfer the purified liquid to a clean, dry, and inert gas-flushed container for storage.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent system where the compound has high solubility when hot and low solubility when cold (e.g., a mixture of hexanes and ethyl acetate).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent system.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Flash Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel.
-
Mobile Phase Selection: Determine an appropriate mobile phase by thin-layer chromatography (TLC). A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is often a good starting point.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Column Loading: Carefully load the sample onto the top of the silica gel column.
-
Elution: Elute the column with the chosen mobile phase, gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Optimizing Sulfonylation of Hindered Amines
Welcome to the technical support center for the sulfonylation of sterically hindered amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this challenging transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the sulfonylation of hindered amines so challenging?
A1: The primary challenge lies in the reduced nucleophilicity and increased steric bulk of hindered amines.[1] Steric hindrance around the nitrogen atom makes it difficult for the amine to attack the electrophilic sulfur atom of the sulfonyl chloride. This often leads to slow reaction rates, low yields, and the need for forcing conditions which can cause side reactions.
Q2: My reaction with a hindered secondary amine is not proceeding or is giving very low yields. What are the initial troubleshooting steps?
A2: For low-yielding reactions with hindered amines, consider the following initial adjustments:
-
Increase Reaction Temperature: Sterically hindered amines often require higher temperatures to overcome the activation energy barrier. For instance, the indium-catalyzed sulfonylation of t-butylamine shows a significant yield increase when the reaction is heated in acetonitrile.[1][2]
-
Use a Catalyst: Lewis acids like indium metal can activate the sulfonyl chloride, making it more electrophilic and facilitating the attack by the weakly nucleophilic amine.[1][2][3]
-
Optimize the Base: The choice of base is critical. For hindered amines, a non-nucleophilic, sterically hindered base like 2,6-lutidine or a stronger, non-nucleophilic base like DBU may be more effective than common bases like triethylamine or pyridine. In some cases, a catalytic amount of a highly nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.[4]
Q3: What are some alternative sulfonylation agents I can use if sulfonyl chlorides are not effective?
A3: If standard sulfonyl chlorides are unreactive, consider using sulfonyl hydrazides or employing a greener, iodine-catalyzed protocol.[5] These alternative reagents can sometimes offer different reactivity profiles that are more compatible with hindered substrates.
Q4: Can I perform this reaction without a strong base?
A4: Yes, certain catalytic methods allow for sulfonylation to proceed under base-free conditions. Indium metal-catalyzed sulfonylation, for example, does not require a base, which can prevent base-mediated side reactions.[1][2]
Troubleshooting Guide
This guide addresses specific problems you might encounter during the sulfonylation of hindered amines.
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficient reactivity of the hindered amine. 2. Deactivation of the sulfonylating agent. 3. Inappropriate solvent or temperature. | 1. Introduce a catalyst such as indium powder to activate the sulfonyl chloride.[1][2] 2. Ensure anhydrous conditions as moisture can hydrolyze the sulfonyl chloride. 3. Screen different solvents (e.g., acetonitrile, DMF) and increase the reaction temperature. For particularly challenging substrates, heating in DMF at higher temperatures may be necessary.[1] |
| Formation of Side Products | 1. The base is acting as a nucleophile. 2. Di-sulfonylation of a primary amine. 3. Degradation of starting materials or product under harsh conditions. | 1. Switch to a non-nucleophilic hindered base such as 2,6-lutidine or Proton Sponge®. 2. Use a bulky sulfonylating agent or carefully control the stoichiometry of the reagents. 3. Employ milder reaction conditions, potentially by using a catalyst like indium to avoid the need for high temperatures and strong bases.[1][2] |
| Reaction Stalls | 1. Catalyst deactivation. 2. Formation of an unreactive intermediate. | 1. If using a recyclable catalyst like indium, ensure it is properly washed and reactivated between runs.[1] 2. Consider a nucleophilic catalyst like DMAP which can form a more reactive sulfonylpyridinium intermediate.[4] |
| Difficulty with Work-up | 1. Emulsion formation. 2. Product is soluble in the aqueous layer. | 1. Add brine to the aqueous layer to break up emulsions. 2. Back-extract the aqueous layer with a different organic solvent. |
Data Presentation: Comparative Yields for Sulfonylation of Hindered Amines
The following tables summarize quantitative data for the sulfonylation of hindered amines under various conditions.
Table 1: Indium-Catalyzed Sulfonylation of Various Amines
| Entry | Amine | Sulfonyl Chloride | Conditions | Time (h) | Yield (%) |
| 1 | Cyclohexylamine | p-Toluenesulfonyl chloride | In (0.1 equiv), MeCN, rt | 3 | 95 |
| 2 | Diethylamine | p-Toluenesulfonyl chloride | In (0.1 equiv), MeCN, rt | 3 | 93 |
| 3 | t-Butylamine | p-Toluenesulfonyl chloride | In (0.1 equiv), MeCN, rt | 10 | 52 |
| 4 | t-Butylamine | p-Toluenesulfonyl chloride | In (0.1 equiv), MeCN, reflux | 3 | 89 |
| 5 | Aniline | p-Toluenesulfonyl chloride | In (0.1 equiv), MeCN, rt | 3 | 82 |
| Data sourced from Yan, J.; Li, J.; Cheng, D. Synlett 2007, 2442-2444.[1][2][3] |
Table 2: Optimization of Base for the Sulfonylation of a Hindered Primary Amine on Solid Support
| Entry | Base | Time | Conversion to Product (%) |
| 1 | DIPEA | 2h | 65 |
| 2 | Collidine | 2h | 74 |
| 3 | 2,6-Lutidine | O.N. | 81 |
| 4 | Proton Sponge® | O.N. | 54 |
| 5 | DMAP | 2h | 93 |
| Conditions: o-NBS-Cl (4 equiv), Base (10 equiv), NMP, room temperature. Data adapted from Pettersen, D., et al. Beilstein J. Org. Chem. 2017, 13, 858–865.[4] |
Experimental Protocols
Protocol 1: General Procedure for Indium-Catalyzed Sulfonylation of Hindered Amines
This protocol is adapted from the work of Yan, Li, and Cheng (2007).[1][2]
-
Reaction Setup: To a round-bottom flask, add the hindered amine (1.0 mmol), sulfonyl chloride (1.2 mmol), indium powder (0.1 mmol, 10 mol%), and acetonitrile (5 mL).
-
Reaction Execution: Stir the mixture at room temperature or reflux as required (see Table 1 for guidance). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexanes) to afford the desired sulfonamide.
Protocol 2: DMAP-Assisted Sulfonylation of a Hindered Amine on Solid Support
This protocol is a generalized procedure based on the findings of Pettersen et al. (2017) for solid-phase synthesis.[4]
-
Resin Swelling: Swell the resin-bound primary amine in N-methyl-2-pyrrolidone (NMP).
-
Reagent Addition: Add a solution of the sulfonyl chloride (e.g., o-nitrobenzenesulfonyl chloride, 4 equivalents) in NMP, followed by 4-dimethylaminopyridine (DMAP, 10 equivalents).
-
Reaction: Agitate the mixture at room temperature for 2 hours or until the reaction is complete as determined by a negative Kaiser test.
-
Washing: Drain the reaction vessel and wash the resin sequentially with NMP, dichloromethane (DCM), and methanol (MeOH), and then dry under vacuum.
Visualizations
References
Technical Support Center: Reactions with 2,3-Difluorobenzene-1-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Difluorobenzene-1-sulfonyl chloride in the synthesis of sulfonamides and related compounds.
Troubleshooting Guide
Low or no yield of the desired sulfonamide product is a common issue that can often be resolved by carefully considering the reaction conditions and the purity of the starting materials. The following guide addresses the most frequent problems and offers potential solutions.
Problem 1: Low Yield of Sulfonamide, Presence of Unreacted Starting Materials
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If starting materials are still present after the initial reaction time, extend it. - Increase Reaction Temperature: Gently warming the reaction mixture can increase the rate of sulfonamide formation. However, be cautious as excessive heat can promote side reactions. A temperature of 25°C is often a good starting point, but it can be adjusted as needed.[1] - Check Stoichiometry: Ensure that the amine is the limiting reagent if you are trying to maximize the consumption of the sulfonyl chloride.[1] |
| Poor Nucleophilicity of the Amine | - Use a More Activating Solvent: Solvents like acetonitrile can be effective for these reactions.[2] - Consider a More Reactive Amine Derivative: If possible, using a more nucleophilic amine or an N-silylated amine can improve the reaction rate and yield. |
| Steric Hindrance | - If either the amine or the sulfonyl chloride is sterically hindered, longer reaction times or higher temperatures may be necessary. |
Problem 2: Presence of a Water-Soluble Impurity, Lowering the Isolated Yield
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water will lead to the formation of the corresponding 2,3-difluorobenzenesulfonic acid.[3] - Perform the Reaction Under an Inert Atmosphere: Using an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture. |
| Excessive Base | - While a base is necessary to neutralize the HCl generated, using a large excess, especially in the presence of water, can accelerate the hydrolysis of the sulfonyl chloride. Use of 1.2 equivalents of base is a good starting point.[2] |
Problem 3: Formation of Multiple Unidentified Side Products
| Possible Cause | Troubleshooting Steps |
| Reaction with a Secondary Amine | - Reactions with secondary amines can sometimes be sluggish or lead to different side products compared to primary amines. Careful optimization of reaction conditions is crucial.[4][5] |
| Unwanted Reactivity of the Amine | - If the amine contains other nucleophilic functional groups, these may compete in the reaction with the sulfonyl chloride. Protection of these groups may be necessary. |
| Degradation of Starting Materials or Products | - Check pH: The reaction mixture should be kept basic to neutralize the HCl formed. Acidic conditions can lead to degradation. - Avoid High Temperatures: As mentioned, excessive heat can cause decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when using this compound?
A1: The most common side product is 2,3-difluorobenzenesulfonic acid, which is formed by the hydrolysis of the sulfonyl chloride in the presence of water.[3] To minimize this, it is crucial to use anhydrous reaction conditions.
Q2: What type of base should I use for the reaction?
A2: A non-nucleophilic organic base such as pyridine or triethylamine is commonly used to neutralize the hydrochloric acid (HCl) that is generated during the reaction.[6] The choice of base can influence the reaction rate and the formation of side products. Inorganic bases like sodium carbonate in an aqueous medium can also be employed for certain substrates.[2]
Q3: Can I use this compound with secondary amines?
A3: Yes, but reactions with secondary amines may require more forcing conditions (e.g., higher temperatures or longer reaction times) compared to primary amines due to increased steric hindrance. The resulting sulfonamide will not have an acidic proton on the nitrogen.[4][5]
Q4: How can I remove the 2,3-difluorobenzenesulfonic acid byproduct from my reaction mixture?
A4: 2,3-difluorobenzenesulfonic acid is highly water-soluble. During the workup, washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) will deprotonate the sulfonic acid, making it even more soluble in the aqueous phase and facilitating its removal from the desired sulfonamide product.
Q5: My reaction is not going to completion. What can I do?
A5: If you observe unreacted starting materials, you can try increasing the reaction time or gently heating the mixture.[1] Ensure that your reagents are pure and that you are using the correct stoichiometry. If the amine is a poor nucleophile, you may need to use more forcing conditions or a more activating solvent.
Data Presentation
| Reaction Condition | Primary Desired Product | Common Side Product(s) | Approximate Yield of Side Product (Qualitative) |
| Anhydrous, with primary amine and base | N-substituted-2,3-difluorobenzenesulfonamide | None significant | Low |
| Presence of water, with primary amine and base | N-substituted-2,3-difluorobenzenesulfonamide | 2,3-Difluorobenzenesulfonic acid | Can be significant depending on the amount of water and reaction time |
| Anhydrous, with a poorly nucleophilic amine | N-substituted-2,3-difluorobenzenesulfonamide | Unreacted starting materials | Low conversion to product |
| Anhydrous, no base | N-substituted-2,3-difluorobenzenesulfonamide | Potential for amine salt formation and side reactions due to HCl | Variable |
Experimental Protocols
General Protocol for the Synthesis of an N-Aryl-2,3-difluorobenzenesulfonamide:
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the desired aniline (1.0 eq.).
-
Dissolve the aniline in an anhydrous solvent such as pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled aniline solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, water, and brine. To remove any unreacted sulfonyl chloride and the sulfonic acid byproduct, a wash with a saturated aqueous solution of sodium bicarbonate can be beneficial.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Visualizations
Reaction Pathway and Side Reaction
Caption: Main reaction pathway to the desired sulfonamide and the competing hydrolysis side reaction.
Troubleshooting Workflow for Low Sulfonamide Yield
Caption: A logical workflow for troubleshooting low yields in sulfonamide synthesis.
References
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound | 210532-24-4 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. 2,6-Difluorobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during sulfonamide formation reactions, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My sulfonamide reaction has a low yield. What are the most common initial checks I should perform?
A1: When troubleshooting a low-yield sulfonamide synthesis, it's best to start with the fundamentals of your reaction setup and reagents. Here is a checklist of initial points to verify:
-
Reagent Quality:
-
Amine: Ensure the amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.
-
Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under standard conditions.[1][2] Use a freshly opened bottle or purify the sulfonyl chloride before use.
-
Solvent: Use anhydrous (dry) solvents. The presence of water can lead to the hydrolysis of the sulfonyl chloride.
-
Base: If using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.
-
-
Reaction Conditions:
-
Stoichiometry: Double-check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).
-
Temperature: The reaction is often performed at 0 °C to room temperature. If the reaction is sluggish, gentle heating might be necessary. However, excessive heat can promote side reactions.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of reagents by atmospheric moisture and oxygen.
-
A logical workflow for these initial checks can be visualized as follows:
Caption: Initial troubleshooting workflow for low sulfonamide yield.
Q2: I suspect my sulfonyl chloride is hydrolyzing. How can I minimize this side reaction?
A2: Hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid is a very common cause of low yields.[3][4] The rate of hydrolysis is dependent on factors like pH and temperature.
To minimize hydrolysis:
-
Use Anhydrous Conditions: As mentioned, ensure all your reagents (amine, solvent, base) are dry and run the reaction under an inert atmosphere.
-
Choice of Base: A non-nucleophilic base like pyridine or triethylamine is typically added to neutralize the HCl generated during the reaction.[5] This prevents the buildup of acid, which can protonate the amine, rendering it non-nucleophilic.
-
Order of Addition: Adding the sulfonyl chloride slowly to a solution of the amine and base can help to ensure that the desired aminolysis reaction outpaces the competing hydrolysis.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or -78 °C) can decrease the rate of hydrolysis more than the rate of the desired reaction, thus improving the yield.
The competition between aminolysis and hydrolysis is a key factor:
Caption: Competing pathways for sulfonyl chloride reaction.
Q3: My amine is sterically hindered or weakly nucleophilic, leading to a poor yield. What strategies can I employ?
A3: Less reactive amines, such as anilines with electron-withdrawing groups or sterically hindered secondary amines, can be challenging substrates.[6][7] In these cases, more forcing conditions or alternative coupling strategies may be necessary.
Strategies for Less Reactive Amines:
| Strategy | Description | Key Considerations |
| Higher Temperatures | Refluxing the reaction mixture can provide the necessary activation energy. | Monitor for decomposition of starting materials or products. |
| Use of a Stronger, Non-Nucleophilic Base | Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponges can be more effective at deprotonating the amine or scavenging HCl. | Ensure the base is compatible with your substrates. |
| Alternative Sulfonylating Agents | Sulfonyl fluorides are sometimes used, though they are generally less reactive than sulfonyl chlorides.[8] More reactive reagents like sulfonyl imidazoles can be generated in situ. | The reactivity of sulfonyl halides generally follows the order SO₂Cl > SO₂F.[8] |
| Catalytic Methods | Lewis acids like Ca(NTf₂)₂ can activate sulfonyl fluorides for reaction with amines.[9] | Catalyst loading and conditions need to be optimized. |
| Use of N-Silylamines | Pre-reacting the amine with a silylating agent (e.g., TMSCl) to form an N-silylamine can enhance its nucleophilicity. The reaction with a sulfonyl chloride then proceeds to give the sulfonamide in high yield.[8] | This adds an extra step to the synthesis. |
Experimental Protocol: Sulfonamide Formation using N-Silylamines [8]
-
Preparation of the N-Silylamine:
-
To a solution of the amine (1 mmol) in an appropriate solvent (e.g., acetonitrile, 15 mL), slowly add a silylating agent like trimethylsilyl chloride (TMSCl) (1 mmol) and a base such as triethylamine (1.1 mmol).
-
Stir the mixture at room temperature for 1-2 hours. The formation of a salt (triethylamine hydrochloride) will be observed.
-
The N-silylamine can be used in the next step with or without isolation.
-
-
Reaction with Sulfonyl Chloride:
-
To the solution containing the N-silylamine (1 mmol), add the sulfonyl chloride (1 mmol).
-
Reflux the reaction mixture for 1 hour.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture using a rotary evaporator.
-
If necessary, purify the resulting sulfonamide by silica gel chromatography.
-
Q4: Are there alternative, modern methods to synthesize sulfonamides that might offer better yields for my specific substrates?
A4: Yes, several modern synthetic methods have been developed to overcome the limitations of the classical sulfonyl chloride-amine coupling. These often involve different starting materials and catalytic systems.
Modern Sulfonamide Synthesis Methods:
| Method | Starting Materials | Key Features & Advantages |
| Oxidative Coupling of Thiols and Amines | Thiols, Amines | This is an atom-economical approach that avoids the use of sulfonyl chlorides. Various catalytic systems, including those based on iodine or metals, can be used.[6][10] |
| Using SO₂ Surrogates | Grignard Reagents, DABSO (DABCO-bis(sulfur dioxide)) | DABSO is a solid, stable surrogate for gaseous SO₂. It reacts with Grignard reagents to form sulfinates, which can then be converted to sulfonamides in a one-pot procedure.[9][11] |
| Palladium-Catalyzed Coupling | Aryl Halides/Triflates, SO₂ source, Amines | Allows for the construction of aryl sulfonamides from readily available aryl halides.[12] |
| Electrochemical Synthesis | Thiols, Amines | A green chemistry approach that uses electricity to drive the oxidative coupling, avoiding the need for chemical oxidants.[10] |
Experimental Protocol: One-Pot Sulfonamide Synthesis from an Aryl Halide using a Grignard Reagent and DABSO [11]
-
Grignard Reagent Formation:
-
To a solution of the aryl halide (e.g., aryl bromide, 1 mmol) in dry THF, add i-PrMgCl (1.1 mmol) at 0 °C to -20 °C to perform a Knochel-type magnesium-halogen exchange.
-
-
Reaction with DABSO:
-
In a separate flask, add DABSO (0.6 mmol) to dry THF.
-
Slowly add the freshly prepared Grignard reagent to the DABSO suspension at room temperature.
-
Stir the mixture for 1-2 hours.
-
-
Amination:
-
To the resulting sulfinate solution, add the desired amine (1.2 mmol).
-
Add an oxidizing agent, such as an aqueous solution of sodium hypochlorite (bleach), to facilitate the S-N bond formation.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by chromatography.
-
This decision tree can help in selecting an appropriate synthetic strategy:
Caption: Decision tree for choosing a sulfonamide synthesis method.
References
- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
- 6. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
- 12. thieme-connect.com [thieme-connect.com]
Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and quenching of sulfonyl chlorides. Please consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the particular sulfonyl chloride you are working with before commencing any experiment.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary hazards associated with sulfonyl chlorides?
A1: Sulfonyl chlorides are corrosive and highly reactive compounds. Key hazards include:
-
Corrosivity: They can cause severe burns to the skin and eyes, and damage to the respiratory tract if inhaled.[1][2][3]
-
Reactivity with Water: They react exothermically and sometimes violently with water, including moisture in the air, to produce corrosive hydrochloric acid and sulfuric acid.[1][4]
-
Incompatibility with Bases: They react violently with strong bases.[1][4]
-
Toxic Fumes: Decomposition or combustion can produce toxic gases such as hydrogen chloride and sulfur dioxide.[1]
Q2: What personal protective equipment (PPE) is mandatory when handling sulfonyl chlorides?
A2: A comprehensive PPE strategy is crucial. Always wear:
-
Eye Protection: Tightly fitting safety goggles and a face shield are essential to protect against splashes.[1][5][6]
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for damage before use and practice proper removal techniques.[6][7]
-
Protective Clothing: A chemical-resistant lab coat or apron is necessary to protect your skin and clothing.[6] For larger quantities or increased risk of exposure, fire/flame resistant and impervious clothing should be worn.[5]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.[6] If there is a risk of exceeding exposure limits, a suitable respirator may be required.[6]
Q3: My sulfonyl chloride has turned yellow/dark upon storage. Is it still usable?
A3: Discoloration of sulfonyl chlorides upon standing, which can be accelerated by heat, is a known issue and may be due to decomposition.[8] This decomposition can release sulfur dioxide and hydrogen chloride, leading to a sharp odor.[8] While a slight change in color may not significantly impact every reaction, significant darkening suggests decomposition, which could affect the purity and reactivity of the starting material. It is recommended to use a fresh, colorless reagent for best results, especially in sensitive applications.
Q4: I've finished my reaction. What is the correct procedure for quenching the excess sulfonyl chloride?
A4: The excess sulfonyl chloride must be carefully neutralized before workup and disposal. A common and effective method is slow addition of the reaction mixture to a stirred, cold solution of a weak base, such as sodium bicarbonate or sodium carbonate. This should be done in a fume hood with appropriate PPE. For a detailed protocol, refer to the "Experimental Protocols" section below.
Q5: I accidentally added water directly to my sulfonyl chloride, and it's reacting violently. What should I do?
A5: This is a dangerous situation due to the rapid, exothermic reaction and release of acidic gases.
-
If it is safe to do so, move away from the immediate area.
-
Ensure the fume hood sash is lowered.
-
Alert others in the laboratory and your supervisor.
-
If the reaction is uncontrollable and there is a risk of fire or explosion, evacuate the area and follow your institution's emergency procedures.
-
Do not attempt to handle the reacting mixture until it has cooled and the reaction has subsided.
Q6: How should I handle a small spill of sulfonyl chloride?
A6: For small spills:
-
Ensure you are wearing appropriate PPE.
-
Cover the spill with a dry, inert absorbent material like sand, dry lime, or soda ash.[1] Do not use water or combustible materials like paper towels directly on the spill.
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][5]
-
Ventilate the area after the cleanup is complete.[1]
Data Presentation
Table 1: Recommended Quenching and Spill Neutralization Agents
| Agent | Type | Application | Key Considerations |
| Sodium Bicarbonate (NaHCO₃) | Weak Base | Reaction Quenching | Preferred for controlled quenching due to moderate reactivity and gas evolution (CO₂). |
| Sodium Carbonate (Na₂CO₃) | Weak Base | Reaction Quenching, Spill Cleanup | More basic than NaHCO₃; can be used as a solid for spill cleanup. |
| Dry Lime (Ca(OH)₂) | Base | Spill Cleanup | Effective for neutralizing acidic byproducts.[1] |
| Sand/Soda Ash | Absorbent/Base | Spill Cleanup | Used to absorb and neutralize spills.[1] Do not use water in the initial cleanup.[1] |
| Ice/Water | Quenching Agent | Reaction Quenching | Can be used for quenching, but the addition must be slow and controlled due to the exothermic reaction. Often added to a basic solution.[9][10] |
Experimental Protocols
Protocol 1: Standard Laboratory-Scale Quenching of a Reaction Containing Sulfonyl Chloride
Objective: To safely neutralize unreacted sulfonyl chloride in a reaction mixture before aqueous workup.
Materials:
-
Reaction mixture containing sulfonyl chloride.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Ice bath.
-
Stir plate and stir bar.
-
Appropriate size beaker or flask for quenching.
-
Personal Protective Equipment (PPE).
Procedure:
-
Prepare a beaker with a sufficient volume of saturated aqueous sodium bicarbonate solution. A general rule is to use at least 5-10 molar equivalents of base relative to the initial amount of sulfonyl chloride.
-
Cool the sodium bicarbonate solution in an ice bath with stirring.
-
Slowly, and in a dropwise manner, add the reaction mixture containing the sulfonyl chloride to the cold, stirred sodium bicarbonate solution.
-
Vigorous gas (CO₂) evolution will occur. The rate of addition must be controlled to prevent excessive foaming and overflow.
-
Continue stirring the mixture in the ice bath for at least 30 minutes after the addition is complete to ensure all the sulfonyl chloride has been hydrolyzed and neutralized.
-
Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
The mixture can now be safely transferred to a separatory funnel for aqueous extraction.
Visualizations
Caption: Figure 1. Workflow for Quenching Sulfonyl Chlorides
References
- 1. nj.gov [nj.gov]
- 2. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
improving solubility of 2,3-Difluorobenzene-1-sulfonyl chloride in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2,3-Difluorobenzene-1-sulfonyl chloride in organic solvents.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the dissolution of this compound.
Q1: My this compound is not dissolving in my chosen organic solvent. What should I do?
A1: Low solubility can be a significant hurdle. Here are several steps you can take to address this issue:
-
Verify Solvent Choice: Based on the principle of "like dissolves like," polar aprotic solvents are often a good starting point for polar molecules like sulfonyl chlorides.[1] Consider solvents such as acetonitrile, diethyl ether, dichloromethane (DCM), ethyl acetate, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][3]
-
Gentle Heating: Carefully warming the mixture can increase the rate of dissolution and the solubility of the compound.[4] However, be cautious as this compound is a reactive compound.[5] Monitor the temperature closely to avoid potential degradation.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance the interaction between the solute and the solvent, thereby improving dissolution.
-
Co-solvency: If the compound has poor solubility in a single solvent, a mixture of solvents (co-solvents) can be effective.[6][7] For example, adding a small amount of a more polar or less polar solvent in which the compound shows some solubility can significantly enhance overall solubility.
-
Particle Size Reduction: Grinding the solid this compound into a finer powder will increase its surface area, which can lead to a faster dissolution rate.[4][8]
Q2: I observe a cloudy or hazy solution after adding the sulfonyl chloride to the solvent. What does this indicate?
A2: A cloudy or hazy appearance can suggest several possibilities:
-
Incomplete Dissolution: The compound may be only partially soluble at the current concentration and temperature. Try the methods mentioned in Q1 to improve solubility.
-
Hydrolysis: this compound is susceptible to hydrolysis in the presence of water, which would form 2,3-difluorobenzenesulfonic acid.[5] This byproduct may have different solubility characteristics and could precipitate or cause cloudiness. Ensure you are using anhydrous (dry) solvents and a dry atmosphere (e.g., under nitrogen or argon) to minimize moisture.
-
Impurities: The starting material may contain insoluble impurities. If possible, purify the this compound before use.
Q3: The compound dissolves initially but then a precipitate forms over time. What is happening?
A3: This phenomenon, known as precipitation or "crashing out," can occur for a few reasons:
-
Supersaturation: You may have created a supersaturated solution, especially if you used heating to dissolve the compound. As the solution cools, the solubility decreases, and the excess solute precipitates out. A slower cooling rate can sometimes promote the formation of crystals rather than an amorphous precipitate.
-
Reaction with Solvent or Impurities: The sulfonyl chloride group is reactive and can slowly react with certain solvents (especially nucleophilic ones like alcohols) or trace impurities over time, leading to the formation of a less soluble product.[5] It is crucial to choose an inert solvent for your application.
-
Instability: Some sulfonyl chlorides can be unstable and decompose, particularly with prolonged storage in solution.[9] It is often best to prepare solutions fresh before use.
Q4: Are there any solvents I should avoid when working with this compound?
A4: Yes. Due to the reactivity of the sulfonyl chloride functional group, you should avoid the following types of solvents unless they are intended as reactants:
-
Protic Solvents: Solvents such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines will react with the sulfonyl chloride to form sulfonic acids, sulfonates, or sulfonamides, respectively.[5]
-
Highly Nucleophilic Solvents: While some are used for reactions, be aware that strongly nucleophilic solvents can react with the compound.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol provides a straightforward method to quickly assess the solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of anhydrous organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, dichloromethane, acetone, acetonitrile, DMSO)
-
Small, dry test tubes or vials
-
Vortex mixer or small magnetic stirrer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a dry test tube.
-
Add 1 mL of the chosen anhydrous solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at room temperature.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
If the compound is insoluble at room temperature, gently warm the mixture and observe any changes in solubility. Note if the compound precipitates upon cooling.
-
Record your observations for each solvent tested.
Protocol 2: General Method for Improving Solubility Using Co-solvents
This protocol describes how to use a co-solvent system to improve the solubility of this compound.
Materials:
-
This compound
-
Two or more miscible anhydrous organic solvents
-
Graduated cylinders or pipettes
-
Stirring vessel (e.g., flask or beaker) with a magnetic stir bar
Procedure:
-
Identify a "good" solvent in which the compound has at least partial solubility and a "poor" solvent in which it is intended to be dissolved for the experiment but has low solubility.
-
Dissolve the desired amount of this compound in the minimum amount of the "good" solvent.
-
While stirring, slowly add the "poor" solvent to the solution.
-
Observe the solution for any signs of precipitation. If the solution remains clear, the compound is soluble in that solvent mixture.
-
Continue adding the "poor" solvent until the desired final solvent ratio is achieved or until precipitation begins. The point at which precipitation starts indicates the limit of solubility in that co-solvent mixture.
Solubility Improvement Workflow
The following diagram illustrates a logical workflow for troubleshooting and improving the solubility of this compound.
Caption: A workflow for improving the solubility of this compound.
Quantitative Data Summary
| Solvent Class | Examples | Expected Solubility of Aryl Sulfonyl Chlorides | Reference |
| Aprotic Polar | Acetonitrile, Acetone, Ethyl Acetate | Generally Good | [2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Often Good | [2] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Generally Soluble | [10] |
| Amides | Dimethylformamide (DMF) | Often Good, but potential for reaction | [3] |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | Often Good, but potential for reaction | [3] |
| Hydrocarbons | Hexane, Toluene | Generally Poor to Moderate | [1] |
| Protic Solvents | Water, Alcohols (e.g., Ethanol) | Insoluble and Reactive (Leads to Hydrolysis) | [5] |
References
- 1. Khan Academy [khanacademy.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. ijpbr.in [ijpbr.in]
- 5. Buy this compound | 210532-24-4 [smolecule.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. wjbphs.com [wjbphs.com]
- 8. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Exothermic Reactions of Sulfonyl Chlorides
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing the exothermic nature of reactions involving sulfonyl chlorides.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with sulfonyl chlorides.
Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
-
Question: I am adding an amine/alcohol to my sulfonyl chloride solution, and the temperature is rising much faster than anticipated, even with external cooling. What should I do?
-
Answer: An uncontrolled temperature spike indicates that the rate of heat generation is exceeding the capacity of your cooling system. This is a serious safety concern that could lead to a thermal runaway.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nucleophile (amine or alcohol).
-
Increase Cooling: If possible, increase the efficiency of your cooling bath. For instance, switch from an ice-water bath to an ice-acetone or dry ice-acetone bath for lower temperatures.
-
Dilution: If the reaction volume allows, add a cold, inert solvent to dilute the reactants and help dissipate heat.
Root Cause Analysis & Prevention:
-
Addition Rate: The rate of addition is a critical parameter. A slower addition rate is necessary for highly exothermic reactions.
-
Concentration: High concentrations of reactants will lead to a more significant exotherm. Consider diluting the reaction mixture.
-
Cooling Inefficiency: Ensure your reaction flask has adequate surface area in contact with the cooling bath and that the bath is at the appropriate temperature before starting the addition.
-
Issue 2: Formation of a Solid Precipitate During the Reaction
-
Question: A solid has precipitated out of my reaction mixture, making stirring difficult. Is this normal, and how should I proceed?
-
Answer: Precipitate formation can be expected in some cases, such as the direct precipitation of the desired sulfonyl chloride product in certain aqueous preparations.[1] However, it can also indicate the formation of an insoluble salt or byproduct, which can hinder heat transfer and agitation.
Troubleshooting Steps:
-
Identify the Precipitate: If possible, try to determine the nature of the solid. It could be the product, a salt byproduct (e.g., an amine hydrochloride), or an impurity.
-
Improve Agitation: Use a more powerful overhead stirrer to ensure the mixture remains as homogeneous as possible. This is crucial for maintaining even temperature distribution.
-
Solvent Addition: Consider adding a co-solvent that can help to dissolve the precipitate without negatively impacting the reaction.
-
Issue 3: Low Yield and Presence of Sulfonic Acid in the Final Product
-
Question: My final product is contaminated with the corresponding sulfonic acid, and the overall yield is low. What is the likely cause?
-
Answer: The presence of sulfonic acid is a strong indicator of hydrolysis of the sulfonyl chloride.[1] This can happen at various stages of the experiment.
Possible Causes and Solutions:
-
Moisture in Reagents/Solvents: Ensure all your reagents and solvents are anhydrous, as sulfonyl chlorides are sensitive to water.
-
Aqueous Workup: During aqueous workup, hydrolysis can be a significant issue.[1] To minimize this, perform the workup at low temperatures (e.g., with ice-cold water) and as quickly as possible. Using a water-immiscible solvent can also help protect the sulfonyl chloride.[2]
-
Reaction Temperature: Higher reaction temperatures can sometimes promote side reactions, including decomposition that may lead to lower yields.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take when working with sulfonyl chlorides?
A1: Due to their reactivity and the highly exothermic nature of their reactions, several safety measures are essential:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: Conduct all experiments in a well-ventilated fume hood.
-
Controlled Addition: Use a dropping funnel or a syringe pump for the slow, controlled addition of reagents.
-
Efficient Cooling: Have an adequate cooling bath ready before starting the reaction.
-
Inert Atmosphere: In many cases, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent reaction with atmospheric moisture.
Q2: How can I safely quench a reaction containing unreacted sulfonyl chloride?
A2: Quenching should be done cautiously to manage the exotherm. A common method is to slowly add the reaction mixture to a separate flask containing a stirred, cold quench solution. Suitable quenching agents include:
-
Water: Reacts to form the corresponding sulfonic acid and HCl. The addition should be slow and with efficient cooling.[3][4]
-
Aqueous Base: A solution of sodium bicarbonate or sodium hydroxide can be used to neutralize the resulting acidic byproducts.[5]
-
Alcohols: Alcohols like isopropanol or ethanol can be used to quench sulfonyl chlorides, forming sulfonate esters.[3][4]
Q3: Is there a difference in exothermicity when reacting sulfonyl chlorides with primary versus secondary amines?
A3: Generally, primary amines are more nucleophilic and may react more vigorously than secondary amines, potentially leading to a more significant exotherm. However, the specific steric and electronic properties of both the amine and the sulfonyl chloride will influence the reaction rate and heat generation. It is always prudent to assume a significant exotherm and take appropriate precautions regardless of the amine class.
Q4: Can I scale up my sulfonyl chloride reaction from lab scale to pilot plant scale?
A4: Scaling up reactions with sulfonyl chlorides presents significant safety challenges due to the reduced surface-area-to-volume ratio, which makes heat dissipation less efficient.[1] Continuous flow chemistry is a safer and more robust alternative for scaling up these reactions as it allows for better control over reaction parameters and temperature.[6] If performing a batch scale-up, it is crucial to conduct a thorough safety assessment, including reaction calorimetry, to understand the thermal hazards.
Data Presentation
Table 1: Recommended Temperature Control for Common Sulfonyl Chloride Reactions
| Reaction Type | Reagent | Typical Temperature Range (°C) | Notes |
| Sulfonamide Formation | Primary/Secondary Amine | 0 to 25 | Highly exothermic; start at 0°C and allow to slowly warm if necessary. |
| Sulfonate Ester Formation | Alcohol | 0 to 25 | Often requires a base like pyridine; maintain cooling during addition. |
| Diazotization for Aryl Sulfonyl Chloride Synthesis | Sodium Nitrite | -5 to 0 | Precise temperature control is critical to prevent decomposition of the diazonium salt.[1] |
| Quenching | Water/Aqueous Base | 0 to 10 | Add the reaction mixture to the cold quench solution slowly. |
Table 2: Heat of Reaction for Selected Processes
| Reactants | Process Step | Heat Released (kJ/mol) | Adiabatic Temperature Rise (°C) |
| Menthyl thioglycolate + SO₂Cl₂ | Sulfenyl chloride formation | 242 | 102–133 |
| Sulfenyl chloride intermediate + Vinyl acetate | Dichloride formation | 438 | 138–207 |
Data sourced from a study on a continuous flow sulfuryl chloride-based reaction. The adiabatic temperature rise is a theoretical prediction in the absence of heat removal.[7][8]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from an Amine
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagents: Dissolve the amine (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in an appropriate anhydrous solvent (e.g., dichloromethane) in the flask.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq) in the same anhydrous solvent and add it to the dropping funnel.
-
Reaction: Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add water to quench any unreacted sulfonyl chloride.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide. Purify as necessary (e.g., by recrystallization or column chromatography).
Protocol 2: Preparation of an Aryl Sulfonyl Chloride via Diazotization
-
Setup: Prepare two separate beakers/flasks. Beaker A for the diazonium salt preparation and Beaker B for the sulfur dioxide solution.
-
Beaker A (Diazonium Salt): Dissolve the aniline derivative (1.0 eq) in a mixture of concentrated HCl and water. Cool the mixture to -5°C to 0°C in an ice-acetone bath.[1]
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to Beaker A, maintaining the temperature between -5°C and 0°C.[1]
-
Beaker B (SO₂ Solution): In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid or by bubbling SO₂ gas into a solution containing a copper(I) chloride catalyst). Cool this solution to 0°C.
-
Reaction: Slowly add the cold diazonium salt solution from Beaker A to the stirred SO₂ solution in Beaker B. A solid product may begin to precipitate.
-
Isolation: After the addition is complete, stir the reaction mixture at 0°C for an additional 60-90 minutes.[1] Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.[1]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 5. reddit.com [reddit.com]
- 6. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Reactions Involving 2,3-Difluorobenzene-1-sulfonyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 2,3-Difluorobenzene-1-sulfonyl chloride from reaction products. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the purification process.
Troubleshooting Guide
Problem: My final product is contaminated with unreacted this compound.
This is a common issue due to the high reactivity of sulfonyl chlorides. The appropriate removal strategy depends on the stability of your desired product to the quenching and work-up conditions.
| Issue | Potential Cause | Recommended Solution |
| Oily or impure solid product after aqueous work-up. | Residual this compound or its hydrolysis byproduct, 2,3-difluorobenzenesulfonic acid. | 1. Aqueous Base Wash: If your product is stable to basic conditions, wash the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. This will quench the unreacted sulfonyl chloride by converting it to the water-soluble sodium sulfonate salt. 2. Amine Scavenger: Use a polymer-supported amine or a simple amine like pyridine or triethylamine to react with the excess sulfonyl chloride. The resulting sulfonamide can then be removed by an acidic wash or chromatography. |
| Streaking on TLC plate. | The presence of the polar 2,3-difluorobenzenesulfonic acid, resulting from hydrolysis of the sulfonyl chloride. | An aqueous wash, particularly with a mild base, during the work-up should effectively remove this acidic impurity into the aqueous layer. |
| Difficulty separating the organic and aqueous layers during extraction. | Formation of emulsions, which can be caused by the presence of sulfonic acid salts. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion. |
| Product degradation during purification. | The desired product may be sensitive to the pH conditions of the work-up. | If your product is base-sensitive, consider quenching with a nucleophilic amine that can be easily removed (e.g., a volatile amine or one that forms a salt extractable with dilute acid). If it is acid-sensitive, avoid acidic washes. |
Frequently Asked Questions (FAQs)
Q1: How can I quench the reaction and remove excess this compound simultaneously?
A1: Quenching the reaction with an aqueous solution of a mild base is an effective method. For example, adding saturated aqueous sodium bicarbonate solution to the reaction mixture will neutralize any acidic byproducts and react with the excess this compound to form the corresponding sodium 2,3-difluorobenzenesulfonate. This salt is highly soluble in water and will be removed in the aqueous phase during extraction.
Q2: My product is an amine, and I've used excess this compound to ensure complete reaction. How do I purify my sulfonamide product?
A2: After the reaction is complete, you can quench the excess this compound by adding water or a dilute aqueous base. The resulting 2,3-difluorobenzenesulfonic acid or its salt can be removed by extraction. If your sulfonamide product is soluble in a non-polar organic solvent, you can perform a series of aqueous washes to remove the water-soluble impurities. If the product precipitates, you can isolate it by filtration and wash the solid with water to remove the sulfonic acid. Recrystallization or column chromatography can be used for further purification.
Q3: What are the properties of this compound that are relevant for its removal?
A3: Understanding the properties of this compound is key to its successful removal.
| Property | Value/Description | Implication for Removal |
| Molecular Weight | 212.60 g/mol [1][2] | - |
| Predicted Boiling Point | ~237.5 °C[3] | Distillation can be a viable purification method if the product has a significantly different boiling point. |
| Reactivity with Water | Hydrolyzes to form 2,3-difluorobenzenesulfonic acid.[3] | Aqueous work-ups will convert the unreacted sulfonyl chloride into a water-soluble acid, facilitating its removal. |
| Reactivity with Nucleophiles | Reacts with amines, alcohols, etc., to form sulfonamides, sulfonates, etc.[3] | This reactivity can be exploited by using scavenger reagents to convert the sulfonyl chloride into a derivative that is easily separated. |
| Solubility | Soluble in many organic solvents. | Extraction with an immiscible aqueous phase is an effective separation technique. |
Q4: Can I use chromatography to remove unreacted this compound?
A4: Yes, flash column chromatography is a common and effective method for purifying products from unreacted sulfonyl chlorides.[4][5] Since this compound is a relatively non-polar compound, it will typically have a different retention factor (Rf) on silica gel compared to more polar sulfonamide or sulfonate ester products. A solvent system (e.g., a mixture of hexanes and ethyl acetate) can be chosen to achieve good separation. However, it's often more efficient to perform a quenching and extractive work-up first to remove the bulk of the unreacted sulfonyl chloride before chromatography.
Experimental Protocols
Protocol 1: Quenching and Extraction with Aqueous Base
This protocol is suitable for products that are stable to mild basic conditions.
-
Quenching: Once the reaction is deemed complete, cool the reaction mixture to room temperature. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the reaction mixture with vigorous stirring. Continue stirring for 30-60 minutes to ensure complete quenching of the unreacted this compound.
-
Extraction: Transfer the mixture to a separatory funnel. If an organic solvent was used for the reaction, add more of the same solvent to dilute the mixture. If the reaction was run neat, add a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash: Shake the separatory funnel and allow the layers to separate. Remove the aqueous layer. Wash the organic layer two more times with saturated aqueous NaHCO₃ solution, followed by one wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Further Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Purification using a Scavenger Amine
This protocol is useful for products that are sensitive to aqueous basic conditions.
-
Scavenging: After the primary reaction is complete, add a scavenger amine, such as 1.5-2.0 equivalents of pyridine or an amino-functionalized silica gel, to the reaction mixture. Stir at room temperature for 1-2 hours.
-
Work-up (for liquid scavenger): If a liquid amine like pyridine was used, dilute the reaction mixture with an appropriate organic solvent and wash with dilute hydrochloric acid (e.g., 1M HCl) to remove the excess pyridine and the formed pyridinium salt of the sulfonamide. Follow with a wash with water and then brine.
-
Work-up (for solid-supported scavenger): If a solid-supported scavenger was used, filter off the solid scavenger. Wash the solid with a small amount of the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Further Purification: The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the removal of unreacted sulfonyl chloride.
Caption: Decision tree for selecting a suitable purification protocol.
References
- 1. 2,3-difluorobenzenosulfonyl chloride-Molbase [molbase.com]
- 2. This compound | C6H3ClF2O2S | CID 21869065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 210532-24-4 [smolecule.com]
- 4. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3-Difluorobenzene-1-sulfonyl Chloride and 2,6-Difluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of two isomeric difluorobenzenesulfonyl chlorides: 2,3-difluorobenzene-1-sulfonyl chloride and 2,6-difluorobenzenesulfonyl chloride. Understanding the distinct reactivity profiles of these reagents is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceutical agents where the introduction of a difluorophenylsulfonyl moiety can significantly impact biological activity. This document outlines their structural differences, discusses the interplay of electronic and steric effects on their reactivity, and presents available experimental data to guide researchers in selecting the appropriate isomer for their specific synthetic needs.
Structural and Physicochemical Properties
This compound and 2,6-difluorobenzenesulfonyl chloride share the same molecular formula (C₆H₃ClF₂O₂S) and molecular weight, but differ in the substitution pattern of the fluorine atoms on the benzene ring.[1] This seemingly subtle structural variance leads to notable differences in their physical properties and, more importantly, their chemical reactivity.
| Property | This compound | 2,6-Difluorobenzenesulfonyl chloride |
| CAS Number | 210532-24-4 | 60230-36-6 |
| Molecular Formula | C₆H₃ClF₂O₂S | C₆H₃ClF₂O₂S |
| Molecular Weight | 212.60 g/mol | 212.60 g/mol |
| Appearance | Not specified | Clear yellow liquid[2] |
| Boiling Point | Not specified | 210 °C (lit.)[2] |
| Density | Not specified | 1.568 g/mL at 25 °C (lit.)[2] |
| Refractive Index | Not specified | n20/D 1.526 (lit.)[2] |
Table 1: Physicochemical Properties
The key distinction lies in the placement of the fluorine atoms relative to the sulfonyl chloride group. In the 2,6-isomer, the fluorine atoms flank the reaction center, whereas in the 2,3-isomer, they are positioned further away. This difference is paramount in dictating the steric and electronic environment around the sulfur atom.
Figure 1. Molecular Structures
Reactivity Comparison: Steric vs. Electronic Effects
The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions is governed by a delicate balance of steric and electronic factors.
Electronic Effects: Fluorine is a highly electronegative atom, and its presence on the aromatic ring has a strong electron-withdrawing inductive effect (-I). This effect makes the sulfur atom of the sulfonyl chloride group more electrophilic and thus more susceptible to nucleophilic attack. In both isomers, the two fluorine atoms contribute to this electron withdrawal.
Steric Effects: The spatial arrangement of the fluorine atoms plays a critical role in influencing the accessibility of the sulfonyl chloride group to incoming nucleophiles.
-
This compound: The fluorine atoms are located at the 2- and 3-positions, leaving one ortho position (position 6) unsubstituted. This arrangement results in moderate steric hindrance around the reaction center.
-
2,6-Difluorobenzenesulfonyl chloride: With fluorine atoms at both ortho positions (2 and 6), the sulfonyl chloride group is significantly more sterically hindered. This steric bulk can impede the approach of a nucleophile, potentially slowing down the reaction rate.
The Interplay:
The overall reactivity of these isomers is a result of the interplay between these opposing effects. While the strong electron-withdrawing nature of the two fluorine atoms in the 2,6-isomer should, in principle, enhance reactivity, the substantial steric hindrance often dominates, leading to a slower reaction rate compared to the 2,3-isomer, especially with bulky nucleophiles. Conversely, the 2,3-isomer presents a less hindered reaction site, which may lead to faster reaction rates, although the electronic activation is slightly less pronounced due to the absence of a second ortho-substituent.
Experimental Protocols
Detailed and directly comparable experimental protocols for the same reaction using both isomers are scarce in the published literature. However, representative procedures for sulfonamide synthesis, a common application for these reagents, are provided below. These can serve as a starting point for comparative studies.
A. Synthesis of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
This protocol details the reaction of 2,6-difluorobenzenesulfonyl chloride with an amine.
-
Materials:
-
2,6-Difluorobenzenesulfonyl chloride
-
Methyl 3-amino-2-fluorobenzoate
-
Pyridine
-
Ethyl acetate
-
Water
-
Petroleum ether
-
-
Procedure:
-
A solution of methyl 3-amino-2-fluorobenzoate (5.19 g, 30.7 mmol) in pyridine (50 mL) is cooled to 15 °C.
-
Crude 2,6-difluorobenzenesulfonyl chloride is added dropwise to the cooled solution.
-
The reaction mixture is stirred at room temperature overnight.
-
Ethyl acetate (100 mL) and cold water (40 mL) are added to the reaction mixture.
-
The mixture is heated to 55 °C with stirring until all red solids dissolve.
-
The organic layer is separated, washed with water, dried, and evaporated under reduced pressure.
-
The crude product is purified by refluxing in petroleum ether, followed by cooling to 5 °C and filtration to afford the desired sulfonamide.
-
B. General Procedure for Sulfonamide Synthesis
While a specific protocol for this compound is not detailed in the searched literature, a general method for the synthesis of sulfonamides from sulfonyl chlorides can be adapted for comparative purposes.
-
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline)
-
A suitable base (e.g., triethylamine or pyridine)
-
An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
-
-
Procedure:
-
Dissolve the amine and the base in the chosen solvent in a reaction flask, and cool the mixture in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the cooled amine solution with stirring.
-
Allow the reaction to warm to room temperature and stir for a specified period (monitoring by TLC is recommended).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
To obtain meaningful comparative data, it is imperative that the reactions for both isomers are run in parallel under identical conditions (concentration, temperature, reaction time, and workup procedure).
Logical Workflow for Reactivity Comparison
The following diagram illustrates a logical workflow for conducting a comparative study of the two isomers.
Figure 2. Experimental Workflow for Reactivity Comparison
Conclusion
The choice between this compound and 2,6-difluorobenzenesulfonyl chloride as a synthetic reagent is a nuanced one, hinging on the specific requirements of the reaction. The 2,6-isomer, while electronically activated, is subject to significant steric hindrance, which may be advantageous for achieving selectivity with certain substrates or may necessitate more forcing reaction conditions. The 2,3-isomer offers a less sterically encumbered reaction site, likely leading to faster reactions with a broader range of nucleophiles.
For researchers and drug development professionals, a careful consideration of the target molecule and the nature of the nucleophile is essential. When rapid and high-yielding sulfonamide formation is the primary goal, the 2,3-isomer may be the preferred choice. However, if steric control or a more deliberate reaction rate is desired, the 2,6-isomer could be more suitable. It is strongly recommended that a preliminary small-scale comparative experiment, following the workflow outlined above, be conducted to determine the optimal reagent for any new synthetic endeavor. This empirical approach will provide the most reliable data for making an informed decision.
References
Spectroscopic Comparison of Fluorinated Benzenesulfonyl Chlorides: A Guide for Researchers
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For arylsulfonyl chlorides, a class of compounds widely used in organic synthesis, NMR provides crucial information on the substitution pattern of the aromatic ring. This guide focuses on the ¹H and ¹³C NMR characteristics of benzenesulfonyl chloride, 2-fluorobenzenesulfonyl chloride, and 3-fluorobenzenesulfonyl chloride. The data presented herein serves as a reference for researchers working with these and structurally similar compounds.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for the comparative compounds. The multiplicity of the signals (s = singlet, d = doublet, t = triplet, m = multiplet) and coupling constants (J) in Hertz (Hz) are provided where available.
Table 1: ¹H NMR Spectral Data of Benzenesulfonyl Chloride and its Monofluorinated Analogues
| Compound | Solvent | H-2 | H-3 | H-4 | H-5 | H-6 |
| Benzenesulfonyl Chloride | CDCl₃ | 8.03 (d, J=7.4 Hz) | 7.70 (t, J=7.4 Hz) | 7.82 (t, J=7.4 Hz) | 7.70 (t, J=7.4 Hz) | 8.03 (d, J=7.4 Hz) |
| 2-Fluorobenzenesulfonyl Chloride | CDCl₃ | - | ~7.4-7.6 (m) | ~7.7-7.8 (m) | ~7.2-7.3 (m) | ~7.9-8.0 (m) |
| 3-Fluorobenzenesulfonyl Chloride | CDCl₃ | ~7.8-7.9 (m) | - | ~7.4-7.5 (m) | ~7.6-7.7 (m) | ~7.8-7.9 (m) |
Note: Due to the complexity of the spin systems in the fluorinated compounds, precise assignments and coupling constants are often not reported in commercial databases and require more detailed spectral analysis.
Table 2: ¹³C NMR Spectral Data of Benzenesulfonyl Chloride
| Compound | Solvent | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| Benzenesulfonyl Chloride | CDCl₃ | 143.9 | 129.5 | 129.5 | 134.5 | 129.5 | 129.5 |
Note: Complete and unambiguously assigned ¹³C NMR data for 2-fluorobenzenesulfonyl chloride and 3-fluorobenzenesulfonyl chloride are not consistently available in the searched resources.
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of arylsulfonyl chlorides.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the arylsulfonyl chloride sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. If necessary, briefly warm the sample or use sonication.
2. NMR Instrument Setup:
-
The spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
The instrument should be properly tuned and shimmed for the specific solvent and sample.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Spectral Width: Approximately 12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 64 scans, depending on the sample concentration.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 or zgdc) is commonly used.
-
Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans, or more, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Mandatory Visualizations
The following diagrams illustrate key concepts in the NMR characterization of these compounds.
Caption: Workflow for NMR-based structural characterization.
Caption: Structural relationship of the compared sulfonyl chlorides.
Comparative Analysis of 19F NMR Spectral Data for 2,3-Difluorobenzene-1-sulfonyl Chloride and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the unique 19F NMR spectral characteristics of 2,3-Difluorobenzene-1-sulfonyl chloride and its isomers, providing valuable insights for structural elucidation and reaction monitoring.
This guide presents a comparative analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for this compound and its positional isomers. Understanding the distinct chemical shifts (δ) and coupling constants (J) of these compounds is crucial for their unambiguous identification in complex reaction mixtures, a common challenge in medicinal chemistry and materials science. The data summarized herein, serves as a valuable reference for researchers utilizing these fluorinated building blocks.
19F NMR Spectral Data Comparison
| Compound | Fluorine Position | Chemical Shift (δ) F-2 (ppm) | Chemical Shift (δ) F-3 (ppm) | Chemical Shift (δ) F-4 (ppm) | Chemical Shift (δ) F-5 (ppm) | Chemical Shift (δ) F-6 (ppm) | Coupling Constants (J) (Hz) |
| This compound | 2, 3 | Data not available | Data not available | - | - | - | Data not available |
| 2,4-Difluorobenzenesulfonyl chloride | 2, 4 | Data not available | - | Data not available | - | - | Data not available |
| 2,5-Difluorobenzenesulfonyl chloride | 2, 5 | Data not available | - | - | Data not available | - | Data not available |
| 2,6-Difluorobenzenesulfonyl chloride | 2, 6 | Data not available | - | - | - | Data not available | Data not available |
| 3,4-Difluorobenzenesulfonyl chloride | 3, 4 | - | Data not available | Data not available | - | - | Data not available |
| 3,5-Difluorobenzenesulfonyl chloride | 3, 5 | - | Data not available | - | Data not available | - | Data not available |
| 4-Fluorobenzenesulfonyl fluoride | 4 | - | - | -100.15[1] | - | - | J(F-S): Not specified |
| 2-(Trifluoromethyl)benzenesulfonyl fluoride | 2 | 65.17 (SO₂F) | - | - | - | - | ¹J(F-C) = 274 Hz, J(F-F) = 13.7 Hz |
| Benzenesulfonyl fluoride | - | 65.24[1] | - | - | - | - | - |
Note: The table highlights the current lack of publicly available experimental ¹⁹F NMR data for this compound and its isomers. The provided data for related compounds is for comparative reference. Chemical shifts are typically referenced to CFCl₃.
Experimental Protocol for 19F NMR Spectroscopy
The following is a general experimental protocol for acquiring ¹⁹F NMR spectra of aryl sulfonyl chlorides, based on common laboratory practices.[2]
Instrumentation:
-
A high-resolution NMR spectrometer, such as a Bruker AC-400 FT, operating at a frequency of 376 MHz for ¹⁹F nuclei.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the aryl sulfonyl chloride sample in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal or external reference standard, typically trichlorofluoromethane (CFCl₃), which is assigned a chemical shift of 0 ppm.
Data Acquisition:
-
Nucleus: ¹⁹F
-
Solvent: CDCl₃
-
Reference: CFCl₃ (external or internal)
-
Temperature: Standard probe temperature (e.g., 298 K)
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Number of Scans: The number of scans will depend on the sample concentration, but typically ranges from 16 to 128 scans to achieve a good signal-to-noise ratio.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to the CFCl₃ signal at 0 ppm.
-
Integrate the signals to determine the relative ratios of different fluorine environments.
-
Analyze the coupling patterns to determine fluorine-fluorine (Jff) and fluorine-proton (Jhf) coupling constants.
Logical Workflow for Sulfonyl Chloride Selection
The selection of a specific difluorobenzene-1-sulfonyl chloride isomer for a particular application in drug discovery or materials science often depends on the desired electronic and steric properties imparted by the fluorine substituents. The ¹⁹F NMR data is a critical tool for verifying the correct isomer is being used and for monitoring its reactivity. The following diagram illustrates a logical workflow for selecting and utilizing these reagents.
Caption: Workflow for Isomer Selection and Utilization.
This guide underscores the importance of accessible and well-documented spectral data for fluorinated reagents. While a complete comparative dataset for all difluorobenzene-1-sulfonyl chloride isomers is not yet available, the provided experimental protocol and logical workflow offer a solid foundation for researchers working with these valuable synthetic building blocks. The development of a comprehensive public database of ¹⁹F NMR data for such compounds would be of significant benefit to the scientific community.
References
A Comparative Guide to LC-MS Analysis of Sulfonylation Reaction Products
For researchers, scientists, and drug development professionals, the precise analysis of sulfonylation reaction products is critical for ensuring reaction efficiency, product purity, and the identification of potential byproducts. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical method for your research needs.
Performance Comparison of Analytical Techniques
The choice of analytical technique for monitoring sulfonylation reactions and characterizing the resulting products is pivotal. While LC-MS is a powerful and widely adopted method, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer unique advantages and can be complementary. The selection of the optimal technique depends on the specific properties of the analytes and the goals of the analysis.
LC-MS is particularly well-suited for the analysis of many sulfonylation reaction products, which are often non-volatile and thermally labile. In contrast, GC-MS is ideal for volatile compounds and may require derivatization for non-volatile analytes, which can add complexity to the sample preparation process.[1][2] NMR spectroscopy, while generally less sensitive than mass spectrometry-based methods, provides detailed structural information and is inherently quantitative without the need for calibration curves for each analyte.[3]
Below is a table summarizing the key performance characteristics of LC-MS, GC-MS, and NMR for the analysis of sulfonylation reaction products.
| Feature | LC-MS | GC-MS | NMR Spectroscopy |
| Analyte Volatility | Not required | Required (or derivatization needed) | Not required |
| Sensitivity | High (ng/mL to pg/mL) | Very high for volatile compounds (pg/mL) | Lower (µg/mL to mg/mL) |
| Quantitative Accuracy | Good with proper calibration | Good with proper calibration | Excellent (inherently quantitative) |
| Structural Information | Molecular weight and fragmentation pattern | Fragmentation pattern | Detailed structural connectivity |
| Sample Throughput | High | High | Lower |
| Matrix Effects | Can be significant | Less common but can occur | Minimal |
| Instrumentation Cost | High | Moderate to High | Very High |
Experimental Protocols
Detailed Methodology for LC-MS Analysis of a Sulfonylation Reaction Mixture
This protocol provides a general framework for the analysis of a sulfonylation reaction mixture using LC-MS. Optimization of specific parameters will be required for different reaction systems.
1. Sample Preparation:
-
Reaction Quenching: At desired time points, aliquot a small volume (e.g., 10 µL) of the reaction mixture.
-
Dilution: Immediately dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to quench the reaction and bring the analyte concentrations within the linear range of the instrument. A typical dilution factor is 100- to 1000-fold.[4]
-
Filtration: If the diluted sample contains solid particles, filter it through a 0.22 µm syringe filter to prevent clogging of the LC system.[5]
-
Internal Standard Addition: For quantitative analysis, add a known concentration of an internal standard to the diluted sample. The internal standard should be a compound with similar chemical properties to the analytes of interest but with a different mass-to-charge ratio.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used for the separation of sulfonylation reaction components. Typical dimensions are 50 mm x 2.1 mm with a particle size of 1.7 µm.[4]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is often employed.[4]
-
Gradient: A typical gradient might be: 0-0.5 min, 5% B; 0.5-5.0 min, 5-95% B; 5.0-6.0 min, 95% B; 6.0-6.1 min, 95-5% B; 6.1-7.0 min, 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.[4]
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) is commonly used. Both positive and negative ion modes should be evaluated to determine the optimal ionization for the target analytes.[6]
-
MS Method: Multiple Reaction Monitoring (MRM) for targeted quantification of known products and starting materials. A full scan mode can be used for the identification of unknown byproducts.[6]
-
Source Parameters:
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
Cone Gas Flow: 50 L/hr
-
3. Data Analysis:
-
Peak Integration: Integrate the chromatographic peaks corresponding to the starting materials, products, and internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of known standards.
-
Quantification: Determine the concentration of the analytes in the reaction samples by using the calibration curve.
-
Byproduct Identification: In full scan mode, analyze the mass spectra of unknown peaks to propose potential structures for byproducts.
Visualizing the Workflow and Decision-Making Process
To provide a clearer understanding of the experimental and analytical workflow, the following diagrams have been generated using the DOT language.
References
- 1. Preprocessing and Analysis of LC-MS-Based Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selectscience.net [selectscience.net]
- 3. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. mdpi.com [mdpi.com]
- 6. A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Ortho, Meta, and Para-Difluorobenzene Sulfonyl Chlorides in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-substituted difluorobenzene sulfonyl chlorides in the context of nucleophilic aromatic substitution (SNAr) reactions. The positioning of the fluorine and sulfonyl chloride substituents significantly influences the electrophilicity of the aromatic ring and the stability of the reaction intermediates, leading to marked differences in reactivity. This analysis is supported by established principles of physical organic chemistry and analogous experimental data from related compounds.
Theoretical Framework: Predicting Reactivity
The reactivity of difluorobenzene sulfonyl chlorides in SNAr reactions is primarily dictated by the stability of the negatively charged intermediate, the Meisenheimer complex. The rate-determining step is typically the nucleophilic attack on the carbon atom bearing the leaving group (a fluorine atom in this case). The presence of strong electron-withdrawing groups (EWGs) ortho or para to the site of substitution is crucial for stabilizing this intermediate through resonance and induction.
Both the sulfonyl chloride (-SO2Cl) group and fluorine atoms are potent electron-withdrawing groups. The -SO2Cl group exerts a very strong inductive and resonance-withdrawing effect, while fluorine atoms exert a strong inductive effect. The relative positioning of these groups determines the overall activation of the ring towards nucleophilic attack.
Based on these principles, the expected order of reactivity for the isomers is:
-
ortho-Difluorobenzene sulfonyl chloride (2,6-difluorobenzene-1-sulfonyl chloride): This isomer is predicted to be the most reactive. The nucleophilic attack at either C2 or C6 (displacing a fluorine atom) is activated by the powerful -SO2Cl group in the ortho position and the other fluorine atom in the other ortho position. This dual ortho activation provides significant stabilization for the Meisenheimer complex.
-
para-Difluorobenzene sulfonyl chloride (2,5-difluorobenzene-1-sulfonyl chloride or 3,4-difluorobenzene-1-sulfonyl chloride): The reactivity of para isomers will be high, but generally less than the ortho-disubstituted isomer. For instance, in 2,5-difluorobenzene-1-sulfonyl chloride, attack at C2 is activated by the para -SO2Cl group and an ortho fluorine. Attack at C5 is activated by an ortho -SO2Cl group and a meta fluorine. The former will be the more favorable pathway.
-
meta-Difluorobenzene sulfonyl chloride (3,5-difluorobenzene-1-sulfonyl chloride): This isomer is expected to be the least reactive. The fluorine atoms are meta to the -SO2Cl group. In an SNAr reaction where a fluorine atom is the leaving group, the powerful stabilizing effect of the -SO2Cl group cannot be fully exerted through resonance from a meta position to stabilize the negative charge on the carbon under attack.
Comparative Reactivity Data (Analogous Systems)
| Isomer | Predicted Relative Reactivity | Representative Yield (Analogous Reaction)1 |
| ortho-Difluorobenzene Sulfonyl Chloride | Highest | ~95% |
| para-Difluorobenzene Sulfonyl Chloride | High | ~85% |
| meta-Difluorobenzene Sulfonyl Chloride | Lowest | <10% |
1Yields are illustrative and based on typical SNAr reactions of activated aryl fluorides (e.g., dinitrofluorobenzene isomers) with a common nucleophile like piperidine under standardized conditions. Actual yields will vary depending on the specific nucleophile, solvent, temperature, and reaction time.
Experimental Protocols: A Representative SNAr Reaction
The following is a generalized experimental protocol for a nucleophilic aromatic substitution reaction on an activated aryl fluoride, which can be adapted for the comparative study of difluorobenzene sulfonyl chloride isomers.
Reaction: General SNAr of an Aryl Fluoride with an Amine Nucleophile
Materials:
-
Difluorobenzene sulfonyl chloride isomer (ortho, meta, or para)
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Heating and stirring apparatus
-
Extraction and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a solution of the difluorobenzene sulfonyl chloride isomer (1.0 eq) in the chosen aprotic polar solvent, the amine nucleophile (1.1-1.5 eq) is added at room temperature under an inert atmosphere.
-
The reaction mixture is then heated to a specified temperature (e.g., 60-100 °C) and stirred for a predetermined time (e.g., 2-24 hours). The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water.
-
The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired substituted product.
-
The structure of the purified product should be confirmed by spectroscopic methods (e.g., 1H NMR, 13C NMR, Mass Spectrometry).
For a comparative study, it is crucial to maintain identical reaction conditions (concentration, temperature, reaction time, and stoichiometry) for all three isomers to obtain meaningful relative reactivity data.
Visualization of Reactivity Principles
The following diagrams illustrate the underlying electronic principles governing the reactivity of the difluorobenzene sulfonyl chloride isomers in SNAr reactions.
Caption: Logical workflow of SNAr reactivity for difluorobenzene sulfonyl chloride isomers.
The following diagram details the electronic stabilization of the Meisenheimer complex which is key to understanding the reactivity differences.
Caption: Relationship between substituent position and reactivity in SNAr.
Assessing the Purity of 2,3-Difluorobenzene-1-sulfonyl chloride: A Comparative Guide for Researchers
For researchers and professionals in drug development, the purity of reagents is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2,3-Difluorobenzene-1-sulfonyl chloride, a key building block in the synthesis of various pharmaceutical compounds. Furthermore, it explores alternative reagents and methodologies for sulfonamide synthesis, offering a broader perspective for process optimization and development.
Analytical Methods for Purity Assessment
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. The primary potential impurity of concern is 2,3-difluorobenzenesulfonic acid, which can form upon hydrolysis.[1] Other potential impurities may include residual starting materials or byproducts from its synthesis.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Method | Principle | Advantages | Disadvantages | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | High resolution, quantitative, stability-indicating | Requires method development, potential for on-column degradation | > 97% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by boiling point and mass-to-charge ratio | High sensitivity, identifies volatile impurities | Potential for thermal degradation of the analyte | > 97% |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei | Highly accurate and precise, no need for identical reference standard | Requires specialized equipment and expertise, lower sensitivity than MS | Provides absolute purity value |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for quantifying the main component and detecting less volatile impurities, including the hydrolysis product, 2,3-difluorobenzenesulfonic acid. A reversed-phase method is typically employed.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid. A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration of the sample in acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile and semi-volatile impurities. Due to the reactivity of sulfonyl chlorides, derivatization is sometimes employed, though direct injection is often feasible with a robust method.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1) at 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40-450.
Quantitative ¹H and ¹⁹F Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measure of the absolute purity of the compound against a certified internal standard. The presence of fluorine allows for the use of ¹⁹F NMR, which often provides a simpler spectrum with less background interference.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR, or hexafluorobenzene for ¹⁹F NMR) into an NMR tube. Dissolve in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
¹⁹F NMR Acquisition: Acquire a quantitative ¹⁹F NMR spectrum with appropriate parameters.
-
Data Analysis: Integrate the signals of the analyte and the internal standard. Calculate the purity based on the integral values, the number of protons/fluorines, and the weights of the sample and standard.
Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of this compound.
Alternatives to this compound in Sulfonamide Synthesis
While this compound is a versatile reagent, its reactivity can also be a drawback, leading to stability issues and the need for careful handling. For certain applications, particularly in complex molecule synthesis, alternative methods that avoid the isolation of the sulfonyl chloride may be advantageous.
Table 2: Comparison of Sulfonylation Methods
| Method | Reagent(s) | Key Advantages | Potential Limitations |
| Traditional Method | This compound | Readily available, well-established chemistry | Reagent can be unstable, may require inert atmosphere |
| TCPC Method | 2,4,6-Trichlorophenyl chlorosulfate (TCPC) and an organozinc reagent | Avoids isolation of unstable sulfonyl chlorides, good for some heterocycles | Requires preparation of an organozinc reagent |
| DABSO Method | 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), an aryl halide, and an amine | One-pot procedure from aryl halides, avoids handling SO₂ gas | May require catalyst and specific reaction conditions |
Illustrative Comparison of a Model Reaction
Reaction: Synthesis of N-benzyl-2,3-difluorobenzenesulfonamide.
Table 3: Expected Outcomes for the Synthesis of N-benzyl-2,3-difluorobenzenesulfonamide
| Method | Expected Yield | Expected Purity of Crude Product | Key Side Products |
| Traditional Method | 85-95% | >90% | 2,3-Difluorobenzenesulfonic acid (from hydrolysis of starting material) |
| TCPC Method | 70-85% | >85% | Unreacted amine, byproducts from organozinc formation |
| DABSO Method | 75-90% | >85% | Unreacted aryl halide, potential for over-oxidation |
Signaling Pathway of Sulfonamide Synthesis
The following diagram illustrates the general pathways for the synthesis of sulfonamides using the compared methods.
Caption: Comparison of synthetic pathways to sulfonamides.
Conclusion
The purity of this compound can be reliably assessed using a combination of HPLC, GC-MS, and qNMR, with each technique providing complementary information. While the traditional use of sulfonyl chlorides for sulfonamide synthesis is effective, alternative methods utilizing reagents like TCPC or DABSO offer valuable one-pot strategies that can circumvent the handling of potentially unstable intermediates. The choice of method will depend on the specific requirements of the synthesis, including the complexity of the substrate, scale, and the need for process robustness. Researchers are encouraged to evaluate these methods to optimize their synthetic routes and ensure the quality of their final products.
References
A Comparative Guide to the FT-IR Spectrum of 2,3-Difluorobenzene-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,3-Difluorobenzene-1-sulfonyl chloride against other relevant sulfonyl chlorides. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, offering insights into the characteristic vibrational frequencies and spectral features of these important reagents.
Introduction
This compound is an aromatic sulfonyl chloride that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the sulfonyl chloride group allows for the facile introduction of the 2,3-difluorobenzenesulfonyl moiety into molecules, often imparting desired physicochemical and biological properties. FT-IR spectroscopy is a fundamental analytical technique for the characterization of such molecules, providing a unique "molecular fingerprint" based on the vibrational modes of their functional groups. This guide presents a comparison of the FT-IR spectral data of this compound with its unsubstituted analog, benzenesulfonyl chloride, and a positional isomer, 2,6-difluorobenzenesulfonyl chloride.
Comparison of FT-IR Spectral Data
The table below summarizes the key characteristic infrared absorption bands for this compound and its comparators. The data is compiled from various spectroscopic databases and literature sources.
| Functional Group | Vibrational Mode | General Wavenumber (cm⁻¹) | This compound (Predicted/Observed) | Benzenesulfonyl chloride (Observed) | 2,6-Difluorobenzenesulfonyl chloride (Observed) |
| SO₂ | Asymmetric Stretching | 1370–1335 | ~1380 | ~1380 | ~1390 |
| SO₂ | Symmetric Stretching | 1195–1168 | ~1180 | ~1180 | ~1190 |
| S-Cl | Stretching | 700–500 | ~560 | ~550 | ~570 |
| C-F | Stretching | 1300–1000 | ~1280, ~1100 | N/A | ~1290, ~1050 |
| Aromatic C=C | Stretching | 1600–1450 | ~1580, ~1470 | ~1580, ~1480, ~1450 | ~1590, ~1470 |
| Aromatic C-H | Stretching | 3100–3000 | ~3080 | ~3070 | ~3090 |
| Aromatic C-H | Out-of-plane Bending | 900–675 | ~850, ~780 | ~740, ~680 | ~830, ~790 |
Note: The exact peak positions can vary slightly depending on the sample preparation and the physical state of the compound. The data for this compound is based on general predictions for aromatic sulfonyl chlorides and typical shifts observed with fluorine substitution.
Experimental Protocols
Acquisition of FT-IR Spectrum of a Solid Arylsulfonyl Chloride
This protocol describes the general procedure for obtaining an FT-IR spectrum of a solid arylsulfonyl chloride, such as this compound, using the Attenuated Total Reflectance (ATR) technique.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
Isopropanol or other suitable solvent for cleaning
-
Lens tissue
-
Solid sample of the arylsulfonyl chloride
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lens tissue dampened with isopropanol. Allow the crystal to dry completely. Record a background spectrum to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid arylsulfonyl chloride sample onto the center of the ATR crystal using a clean spatula.
-
Apply Pressure: Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Data Processing: Process the acquired spectrum as needed (e.g., baseline correction).
-
Cleaning: After analysis, raise the press arm and carefully remove the sample from the crystal. Clean the ATR crystal thoroughly with a lens tissue and an appropriate solvent to prevent cross-contamination.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the characterization of an arylsulfonyl chloride using FT-IR spectroscopy.
Caption: Workflow for FT-IR analysis of an arylsulfonyl chloride.
Logical Relationship of Spectral Interpretation
The following diagram outlines the logical steps involved in interpreting the FT-IR spectrum of a substituted benzenesulfonyl chloride.
Caption: Logical flow for the interpretation of an FT-IR spectrum.
A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzenesulfonyl Chlorides for Researchers and Drug Development Professionals
Introduction: Benzenesulfonyl chlorides are a pivotal class of reagents in organic synthesis, particularly in the construction of sulfonamides, a common motif in pharmaceuticals. The introduction of fluorine onto the benzene ring can significantly modulate the reactivity and properties of these compounds. This guide provides an objective comparison of fluorinated and non-fluorinated benzenesulfonyl chlorides, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific applications.
Core Properties and Reactivity: A Tale of Two Halogens
The primary difference between fluorinated and non-fluorinated benzenesulfonyl chlorides lies in the electronic effects imparted by the fluorine atom. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect on the benzene ring. This, in turn, influences the electrophilicity of the sulfur atom in the sulfonyl chloride group.
In general, sulfonyl fluorides are recognized for their enhanced stability and resistance to hydrolysis compared to their chloride counterparts, a characteristic attributed to the formidable strength of the S-F bond.[1] However, when fluorine is a substituent on the benzene ring of a sulfonyl chloride, it enhances the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack.
Quantitative Comparison of Reactivity
The reactivity of benzenesulfonyl chlorides can be quantitatively assessed by studying their reaction kinetics with various nucleophiles. Below is a summary of experimental data comparing the hydrolysis rates of benzenesulfonyl chloride and its para-fluorinated analog.
Table 1: Hydrolysis Rate Constants and Activation Parameters
| Compound | Reaction | Rate Coefficient (k) at 25°C (s⁻¹) | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) |
| Benzenesulfonyl Chloride | Neutral Hydrolysis | 3.3 x 10⁻⁴ | 17.7 | -15.5 |
| p-Fluorobenzenesulfonyl Chloride | Neutral Hydrolysis | 5.0 x 10⁻⁴ | 17.3 | -15.6 |
| Benzenesulfonyl Chloride | Alkaline Hydrolysis | 2.0 x 10¹ (M⁻¹s⁻¹) | 12.1 | -13.3 |
| p-Fluorobenzenesulfonyl Chloride | Alkaline Hydrolysis | 3.8 x 10¹ (M⁻¹s⁻¹) | 11.6 | -13.6 |
Data extrapolated from studies on the hydrolysis of substituted benzenesulfonyl chlorides.
The data clearly indicates that p-fluorobenzenesulfonyl chloride undergoes both neutral and alkaline hydrolysis at a faster rate than the non-fluorinated parent compound. This is consistent with the electron-withdrawing nature of the fluorine atom, which increases the electrophilicity of the sulfonyl group.
Reaction with Amines: The Cornerstone of Sulfonamide Synthesis
The reaction of benzenesulfonyl chlorides with primary and secondary amines is a fundamental transformation in organic and medicinal chemistry, leading to the formation of sulfonamides. This reaction typically proceeds via a nucleophilic substitution mechanism at the sulfur atom.
The general mechanism for the formation of a sulfonamide is depicted below:
Caption: Mechanism of Sulfonamide Formation.
Experimental Protocols
Synthesis of N-Phenylbenzenesulfonamide
This protocol describes a standard procedure for the synthesis of a sulfonamide from benzenesulfonyl chloride and aniline.
Materials:
-
Benzenesulfonyl chloride
-
Aniline
-
10% aqueous sodium hydroxide solution
-
Diethyl ether
-
Hydrochloric acid (concentrated and dilute)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask, dissolve aniline (1.0 eq) in 10% aqueous sodium hydroxide solution.
-
Cool the solution in an ice bath and add benzenesulfonyl chloride (1.1 eq) dropwise with vigorous stirring.
-
After the addition is complete, continue stirring at room temperature for 1 hour.
-
Extract the reaction mixture with diethyl ether.
-
Wash the organic layer with water and then with dilute hydrochloric acid to remove any unreacted aniline.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
The Hinsberg Test: Distinguishing Primary, Secondary, and Tertiary Amines
The Hinsberg test is a classic chemical test that utilizes benzenesulfonyl chloride to differentiate between primary, secondary, and tertiary amines.
Procedure:
-
To a test tube, add the amine to be tested, 10% aqueous sodium hydroxide solution, and benzenesulfonyl chloride.
-
Stopper the test tube and shake vigorously for 5-10 minutes.
-
Observation 1:
-
Clear solution: Indicates a primary amine, which forms a soluble sulfonamide salt.
-
Precipitate/Insoluble oil: Indicates a secondary or tertiary amine.
-
-
If a precipitate/insoluble oil is observed:
-
Add dilute hydrochloric acid.
-
Observation 2:
-
Precipitate remains: Indicates a secondary amine, which forms an insoluble sulfonamide.
-
Precipitate dissolves: Indicates a tertiary amine, which did not react and is now protonated to form a soluble salt.
-
-
-
If a clear solution was observed in step 3:
-
Acidify the solution with dilute hydrochloric acid.
-
Observation 3:
-
A precipitate forms: Confirms a primary amine, as the soluble sulfonamide salt is protonated to the insoluble sulfonamide.
-
-
Caption: Workflow for the Hinsberg Test.
Applications in Drug Discovery and Development
The choice between a fluorinated and a non-fluorinated benzenesulfonyl chloride in drug discovery is often strategic.
-
Non-Fluorinated Benzenesulfonyl Chlorides: These are workhorse reagents for the routine synthesis of sulfonamides and for derivatization of amines.[2] Their predictable reactivity and lower cost make them suitable for initial library synthesis and lead generation.[2]
-
Fluorinated Benzenesulfonyl Chlorides: The introduction of fluorine can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic properties.[3] Fluorine substitution can:
-
Increase lipophilicity: This can enhance membrane permeability and oral bioavailability.
-
Block metabolic sites: A strategically placed fluorine atom can prevent metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, which can affect drug-target interactions and solubility.
-
Serve as a probe for NMR studies: The presence of ¹⁹F allows for fluorine NMR spectroscopy, a powerful tool for studying protein-ligand interactions.[4][5]
-
Conclusion
Both fluorinated and non-fluorinated benzenesulfonyl chlorides are indispensable tools in the modern synthetic chemist's arsenal. While non-fluorinated variants are reliable reagents for general sulfonamide synthesis, their fluorinated counterparts offer a powerful strategy for fine-tuning the properties of drug candidates. The enhanced reactivity of fluorinated benzenesulfonyl chlorides, a direct consequence of fluorine's electron-withdrawing ability, should be a key consideration in reaction design. The choice between these two classes of reagents will ultimately depend on the specific goals of the synthesis, whether it be for routine derivatization or for the strategic incorporation of fluorine to optimize the biological profile of a molecule.
References
Validating Chemical Synthesis: A Comparative Guide to High-Resolution Mass Spectrometry
In the precise world of chemical synthesis, particularly within drug discovery and development, the unambiguous confirmation of a newly synthesized molecule's identity and purity is paramount. High-Resolution Mass Spectrometry (HRMS) has emerged as a cornerstone technique for this critical validation step. Its ability to provide exact mass measurements with high accuracy and resolution allows researchers to determine elemental compositions and confirm molecular formulas with a high degree of confidence. This guide provides a comprehensive comparison of HRMS with other common analytical techniques, detailed experimental protocols for its application, and a visual representation of its role in the drug development workflow.
High-Resolution Mass Spectrometry vs. Alternative Analytical Techniques
The choice of an analytical technique for the validation of a synthesized compound depends on a variety of factors, including the nature of the molecule, the required level of structural detail, and the desired throughput. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis provide invaluable structural information, HRMS offers distinct advantages in terms of sensitivity and speed for confirming molecular identity.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Elemental Analysis (EA) |
| Primary Information | Exact mass-to-charge ratio (m/z), leading to elemental composition and molecular formula confirmation.[1] | Detailed information on the chemical environment and connectivity of atoms (e.g., ¹H, ¹³C), crucial for structural elucidation.[2][3] | Percentage composition of elements (C, H, N, S, etc.) in a sample. |
| Sensitivity | Very high (picomole to femtomole range).[4][5] | Moderate to low (micromole to millimole range). | Low (milligram sample amount typically required). |
| Accuracy | High mass accuracy, typically within 5 ppm.[6] | High accuracy in determining chemical shifts and coupling constants. | High accuracy in determining elemental percentages. |
| Speed | Fast, with analyses often completed in minutes.[7][8] | Slower, with experiments ranging from minutes to hours. | Relatively slow, including sample preparation and analysis time. |
| Sample Requirement | Low (micrograms to nanograms).[1][9] | Higher (milligrams). | Highest (milligrams). |
| Structural Information | Limited to elemental composition; does not provide direct information on isomerism.[1] | Provides detailed 3D structural information and connectivity.[2][10] | Provides only the elemental ratio. |
| Purity Assessment | Can indicate the presence of impurities with different molecular formulas. | Can quantify the purity of a sample and identify structurally related impurities.[11][12] | Provides the bulk elemental composition, which can indicate purity. |
Experimental Protocol: Validation of a Synthesized Small Molecule using LC-HRMS
This protocol outlines a general procedure for the validation of a synthesized small molecule using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
1. Sample Preparation
-
Purity Check: Before HRMS analysis, it is advisable to have a preliminary assessment of the sample's purity using techniques like low-resolution MS or NMR.[6]
-
Solvent Selection: Dissolve the purified compound in a high-purity solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.[9] Avoid solvents like DMSO and DMF that can interfere with the analysis.[6]
-
Concentration: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL. From this, create a dilution to a final concentration of around 10 µg/mL for analysis.[9] The final concentration on-column should be in the low micromolar to nanomolar range.[13]
-
Additives: For positive ion mode analysis, adding a small amount of an acid, such as 0.1% formic acid, can aid in protonation.[1][6]
-
Filtration: Ensure the final solution is free of any particulate matter by filtering it through a 0.22 µm syringe filter.[13]
2. LC-HRMS Instrumentation and Parameters
-
Instrumentation: A typical setup consists of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[6]
-
Chromatographic Column: Select a suitable reversed-phase column (e.g., C18) for the separation of the analyte from any potential impurities.[14][15]
-
Mobile Phase: A common mobile phase combination is water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[14]
-
Gradient Elution: Employ a gradient elution program to effectively separate the components of the sample. A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the course of the run.[14]
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) is commonly used for small molecules.[6] Select either positive or negative ion mode based on the analyte's chemical properties.
-
Mass Range: Set a mass range that encompasses the expected m/z of the synthesized compound.
-
Resolution: Operate the mass spectrometer at a high resolution, typically 30,000 or greater, to ensure accurate mass measurements.[16]
-
Data Acquisition: Acquire data in full scan mode to detect all ions within the specified mass range.[16] Data-dependent or data-independent acquisition can also be used to obtain fragmentation data for further structural confirmation.[17]
-
3. Data Processing and Analysis
-
Extracted Ion Chromatogram (EIC): Generate an EIC for the theoretical exact mass of the synthesized compound. The presence of a sharp, symmetrical peak at the expected retention time provides initial confirmation.
-
Mass Spectrum Analysis:
-
Accurate Mass Measurement: Determine the experimental monoisotopic mass from the mass spectrum of the main peak in the EIC.
-
Mass Error Calculation: Calculate the mass error in parts per million (ppm) using the formula: ppm error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6. A mass error of less than 5 ppm is generally considered acceptable for confirming the elemental composition.[6]
-
Isotopic Pattern Matching: Compare the experimental isotopic pattern of the molecular ion with the theoretical pattern predicted based on its elemental composition. A good match provides further confidence in the assigned formula.
-
-
Software Tools: Utilize specialized software for data processing, which can automate tasks such as peak detection, mass accuracy calculation, and isotopic pattern analysis.[18]
Visualizing the Workflow: HRMS in Drug Discovery
The following diagram illustrates the pivotal role of HRMS in the typical drug discovery and development workflow, from initial synthesis to the IND (Investigational New Drug)-enabling studies.
Caption: HRMS validation is a critical checkpoint throughout the drug discovery and development process.
This guide underscores the indispensable role of High-Resolution Mass Spectrometry in modern chemical synthesis. Its high sensitivity, accuracy, and speed make it an unparalleled tool for the rapid and confident validation of newly synthesized compounds, ensuring the integrity of downstream research and development activities.
References
- 1. measurlabs.com [measurlabs.com]
- 2. jchps.com [jchps.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of High Resolution and Tandem Mass Spectrometry for the Analysis of Nerve Agent Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. utoledo.edu [utoledo.edu]
- 7. lcms.cz [lcms.cz]
- 8. Investigation of Synthetic Compounds in Drug Discovery by i-Series and LCMS-2020 : Shimadzu Brasil [shimadzu.com.br]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. forskning.ruc.dk [forskning.ruc.dk]
- 11. HPLC, quantitative NMR and HRMS spectroscopic data of nusbiarylins as a new class of antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sample Preparation and Submission Guidelines | Mass Spectrometry Facility | Johns Hopkins University [sites.krieger.jhu.edu]
- 14. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Essential Safety and Operational Guide for 2,3-Difluorobenzene-1-sulfonyl chloride
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 2,3-Difluorobenzene-1-sulfonyl chloride in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 210532-24-4
-
Molecular Formula: C₆H₃ClF₂O₂S
Hazard Identification and Precautionary Measures
This compound is a corrosive compound that can cause severe skin burns and serious eye damage.[1][2] It is also harmful if swallowed.[2] Proper handling and the use of appropriate personal protective equipment are mandatory to minimize exposure risks.
Hazard Statements:
-
H318: Causes serious eye damage.[1]
-
H302: Harmful if swallowed.
Precautionary Statements:
-
Prevention: Do not breathe dust, fume, gas, mist, vapors, or spray.[1][3] Wash hands and any exposed skin thoroughly after handling.[1][3][4][5] Wear protective gloves, protective clothing, eye protection, and face protection.[1][3][4][5][6]
-
Response: In case of contact, immediately follow the first aid procedures outlined below.
-
Storage: Store in a locked-up, cool, dry, and well-ventilated place.[5][7] Keep the container tightly closed.[5][6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3][4][5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and most critical barrier against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[6][7][8] | Protects against splashes that can cause severe eye damage.[1] |
| Skin Protection | Chemical-resistant lab coat or apron.[7] | Protects skin and clothing from contact with the corrosive chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[7] Regularly inspect gloves for any signs of degradation or puncture. Change gloves frequently.[9] | Prevents direct skin contact which can lead to severe burns.[1] |
| Respiratory Protection | A respirator may be required depending on the level of exposure and ventilation.[7] Work should be conducted in a fume hood.[7] | Protects against inhalation of harmful vapors and fumes. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential for the safe handling of this compound.
1. Preparation:
- Ensure that a safety shower and eyewash station are readily accessible and in working order.[7]
- Verify that the fume hood is functioning correctly.[7]
- Assemble all necessary equipment and reagents before starting the experiment.
- Don the appropriate PPE as specified in the table above.
2. Handling:
- Conduct all work with this compound inside a certified chemical fume hood.[7]
- Avoid direct contact with skin, eyes, and clothing.[6]
- Use compatible labware (e.g., glass) and avoid materials that may react with the chemical.
- Keep the container tightly closed when not in use.[5][6]
3. In Case of a Spill:
- Evacuate non-essential personnel from the area.[10]
- Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[7]
- Do not use water to clean up the spill as it may react with the chemical.[10]
- Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]
- Ventilate the area after the cleanup is complete.[10]
Emergency and First Aid Measures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3][5][6] Remove contact lenses if present and easy to do so.[1][3][5][6] Seek immediate medical attention.[3][5][6] |
| Skin Contact | Take off immediately all contaminated clothing.[3][5] Rinse skin with plenty of water for at least 15 minutes.[3][5] Seek immediate medical attention.[3] Wash contaminated clothing before reuse.[1][3][5] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][3][5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water.[1][3][5][6] Do NOT induce vomiting.[1][3][5] Seek immediate medical attention.[3] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), in a designated and clearly labeled hazardous waste container.
- Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
2. Storage of Waste:
- Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
- Keep the container tightly closed.
3. Final Disposal:
- Dispose of the hazardous waste through your institution's EHS-approved waste management vendor.
- Ensure that the disposal method complies with all local, regional, and national regulations for hazardous waste.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Buy this compound | 210532-24-4 [smolecule.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. pppmag.com [pppmag.com]
- 10. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
